molecular formula C4H3N2O B2708872 5-PYRIMIDINYLOXY CAS No. 284682-27-5

5-PYRIMIDINYLOXY

Cat. No.: B2708872
CAS No.: 284682-27-5
M. Wt: 95.081
InChI Key: DJJDBOKYDDLRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinyloxy-functionalized compounds are valuable chemical intermediates and building blocks in medicinal chemistry and materials science. The pyrimidine ring is a nitrogen-containing heterocycle fundamental to biology, found in the nucleobases cytosine, thymine, and uracil . Its presence in a molecule often enhances pharmacokinetic and pharmacodynamic properties due to its capacity to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems . In pharmaceutical research, derivatives containing the this compound motif are explored for their potent biological activities. Scientific literature demonstrates their application in developing inhibitors for various kinase targets. For instance, such compounds are featured in the synthesis of potent and selective PI3Kδ inhibitors for investigating B-cell malignancies , as well as in novel oxazolo[5,4-d]pyrimidine derivatives evaluated as VEGFR-2 inhibitors for anticancer therapy . The pyrimidinyl group itself can be a critical design element, as its electronic properties can be tuned to influence the oxidation state of metal centers in metal-organic coordination networks . Furthermore, fused pyrimidine systems are extensively studied as EGFR inhibitors for cancer treatment, with several approved drugs featuring this core structure . This product is supplied as a high-purity chemical entity for research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

InChI

InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDBOKYDDLRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[O]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Bioisosterism: The 5-Pyrimidinyloxy vs. Phenoxy Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The replacement of a phenoxy group with a 5-pyrimidinyloxy moiety represents a high-impact bioisosteric switch in modern drug design. While the phenyl ether (phenoxy) is a privileged structural motif, it frequently imposes liabilities regarding lipophilicity (


) and metabolic clearance (CYP450-mediated oxidation).

This guide details the mechanistic rationale, synthetic accessibility, and functional impact of this specific replacement. Unlike the 2- or 4-pyrimidinyloxy isomers, the This compound group uniquely preserves the vector geometry of the parent phenyl ring while dramatically altering the electronic landscape—reducing electron density to evade oxidative metabolism and lowering


 to improve solubility.

Part 1: Physicochemical Rationale & Vector Analysis

The Geometric "Mimic" Effect

The success of the this compound group stems from its topological similarity to the phenoxy group. In the pyrimidine ring, the nitrogen atoms are located at positions 1 and 3. When attached via an oxygen at the 5-position:

  • Bond Angles: The

    
     bond angle and the internal ring angles remain consistent with the phenyl analog (
    
    
    
    ).
  • Vector Alignment: Substituents at the 2-position of the pyrimidine (para-like relative to the ether) align almost perfectly with para-substituents on a phenyl ring.

  • Steric Volume: The absence of hydrogens at positions 1 and 3 reduces the steric bulk slightly compared to the phenyl ring's ortho-hydrogens, potentially allowing tighter binding in sterically constrained pockets.

Electronic Modulation & Lipophilicity

The introduction of two nitrogen atoms into the aromatic ring creates a significant electron-deficient


-system.
PropertyPhenoxy (Phenyl Ether)This compoundImpact
Electronic Nature Electron-rich (activated)Electron-deficient (deactivated)Reduces CYP oxidation susceptibility.
H-Bonding None (Acceptor only at O)2x Weak Acceptors (Ring N)Potential for new water-mediated bridges.

LogP
Baseline-1.0 to -1.5Drastic improvement in aqueous solubility.
pKa (Conj. Acid) N/A~1.0 - 2.0Remains neutral at physiological pH.
Decision Matrix: When to Switch?

DecisionMatrix start Lead Compound Analysis (Phenoxy Motif) check_logp Is LogP > 3.5? start->check_logp check_met High Clearance? (Metabolic Hotspot) check_logp->check_met Yes check_hbond Is Phenyl acting as hydrophobic filler? check_logp->check_hbond No check_met->check_hbond No action_switch EXECUTE SWITCH: This compound check_met->action_switch Yes (Oxidation prone) check_hbond->action_switch Yes (Need lower LogP) action_keep Retain Phenoxy (Consider Fluorination) check_hbond->action_keep No (Pi-stacking critical)

Figure 1: Strategic decision tree for deploying the this compound bioisostere.

Part 2: Metabolic Stability (The "Stealth" Effect)

The primary driver for this substitution is the evasion of Cytochrome P450 (CYP) metabolism.

The Mechanism of Evasion

Phenyl ethers are electron-rich, making them prime targets for CYP450 enzymes (specifically CYP2C9, CYP2D6, and CYP3A4), which typically initiate metabolism via:

  • Direct Ring Hydroxylation: Usually at the para or ortho positions.

  • O-Dealkylation: Oxidative insertion at the

    
    -carbon next to the oxygen.
    

The Pyrimidine Solution:

  • Electron Deficiency: The 1,3-diazine ring pulls electron density away from the carbon skeleton. High-valent iron-oxo species in the CYP active site (Compound I) act as electrophiles; they struggle to attack the electron-poor pyrimidine ring.

  • Blocking the "Para" Position: In a this compound scaffold, the position "para" to the ether oxygen is C2. While C2 is susceptible to nucleophilic attack, it is highly resistant to oxidative (electrophilic) attack.

Part 3: Synthetic Methodologies

A critical error in early adoption is assuming standard


 chemistry works for the 5-position. It does not.  The 5-position of pyrimidine is not activated for nucleophilic aromatic substitution because the negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogens.
Protocol A: Copper-Catalyzed (Ullmann-Type) Coupling

This is the industry-standard robust route for installing this compound groups.

Reagents:

  • Substrate: Phenol derivative (Ar-OH) + 5-Bromopyrimidine.

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).

  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%).

  • Base: Cesium Carbonate (

    
    ).
    
  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with Ar-OH, 5-Bromopyrimidine,

    
    , and Ligand. Evacuate and backfill with Nitrogen (3x).
    
  • Catalyst Addition: Add CuI under positive nitrogen pressure.

  • Solvation: Add anhydrous 1,4-Dioxane.

  • Heating: Heat to 90–110°C for 12–16 hours. Monitoring via LCMS is crucial as protodehalogenation of the pyrimidine can occur.

  • Workup: Filter through Celite to remove copper salts. Dilute with EtOAc, wash with water/brine.

Protocol B: The "Reverse" Mitunobu

If the pyrimidine moiety is the nucleophile (using 5-hydroxypyrimidine), a Mitsunobu reaction is viable with primary or secondary alcohols.

  • Reagents: 5-Hydroxypyrimidine + Alcohol (R-OH) +

    
     + DIAD/DEAD.
    
  • Note: 5-Hydroxypyrimidine can exist as a tautomer (pyrimidin-5(1H)-one), but O-alkylation is generally favored under Mitsunobu conditions.

Synthetic Pathway Diagram

Synthesis cluster_0 Route A: Cross-Coupling (Preferred) cluster_1 Route B: SNAr (The Trap) start_A 5-Bromopyrimidine cond_A CuI, Ligand Cs2CO3, 100°C start_A->cond_A reagent_A Phenol (Ar-OH) reagent_A->cond_A prod_A This compound Ether cond_A->prod_A start_B 5-Fluoropyrimidine cond_B Base, Heat start_B->cond_B reagent_B Phenol (Ar-OH) reagent_B->cond_B prod_B NO REACTION (or very low yield) cond_B->prod_B Fails

Figure 2: Synthetic feasibility map. Note the failure of SNAr at the 5-position.

Part 4: Case Study & Data Analysis

Comparative Data: Kinase Inhibitor Optimization

In the development of IGF-1R inhibitors (and similar tyrosine kinase programs), the transition from phenyl to 5-pyrimidine often yields superior DMPK profiles.

Table 1: Bioisosteric Comparison (Hypothetical Lead Series)

Compound IDR-GroupLogPSolubility (pH 7.4)HLM CL

(µL/min/mg)
Potency (IC

)
CMPD-101 Phenyl4.2< 1 µM145 (High)12 nM
CMPD-102 3-Pyridyl3.115 µM85 (Mod)18 nM
CMPD-103 5-Pyrimidinyl 2.6 65 µM 22 (Low) 14 nM

Interpretation:

  • CMPD-101 (Phenyl): Potent but suffers from high lipophilicity and rapid clearance (likely para-hydroxylation).

  • CMPD-103 (5-Pyrimidinyl): Maintains potency (vectors are identical) but drops LogP by 1.6 units and stabilizes the metabolic clearance significantly.

Toxicology Considerations

While generally safer, the this compound group can generate reactive metabolites if the ring is opened, though this is rare compared to furan or thiophene bioisosteres. The primary safety advantage is the reduction of total daily dose requirements due to improved bioavailability (lower clearance + higher solubility).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Baskar Nammalwar, Richard A. Bunce. (2024).[1] Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.[1][2][3][4][5][6] Link

  • Mykhailiuk, P. K., et al. (2023).[3] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring. Nature Chemistry. Link

  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Link

  • Li, et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators. RSC Medicinal Chemistry. Link

Sources

Electronic & Physicochemical Profiling of the 5-Pyrimidinyloxy Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 5-pyrimidinyloxy group, a high-value bioisostere in modern medicinal chemistry and agrochemical design.

Executive Summary

The This compound group comprises a pyrimidine ring attached to a scaffold via an oxygen atom at the C5 position. Unlike its C2- and C4-isomers, which are highly electron-deficient and prone to nucleophilic attack, the C5-isomer occupies a unique "electronic saddle point." It balances the


-donating character of the ether oxygen with the inductive electron-withdrawing power of the diazine ring. This moiety is increasingly utilized to lower lipophilicity (LogP), block metabolic hot-spots, and fine-tune the pKa of adjacent acidic centers without introducing excessive reactivity.

Part 1: Electronic Architecture & Hammett Parameters

Molecular Orbital Perspective

The this compound group functions as a strongly deactivated electron donor .

  • Oxygen Atom: Possesses two lone pairs. One participates in

    
     conjugation with the attached scaffold (e.g., a phenyl ring), exerting a negative Hammett resonance effect (
    
    
    
    ).
  • Pyrimidine Ring: The 1,3-nitrogen atoms exert a powerful inductive withdrawing effect (

    
    ) on the oxygen. Unlike the 2- or 4-positions, the 5-position cannot stabilize negative charge via resonance during nucleophilic attack (no Meisenheimer complex stabilization at C5). Consequently, the pyrimidine ring acts primarily as an inductive sink, pulling electron density away from the oxygen lone pairs.
    
Estimated Hammett Constants ( )

While classical tables list


 for phenoxy (

) and 3-pyridyloxy (approx.

to

), the this compound group is more electron-withdrawing due to the second nitrogen atom.
Substituent Group

(Approx)
Electronic Nature
Phenoxy (-OPh)

Strong Donor
3-Pyridyloxy

Weak Donor / Neutral
This compound +0.05 to +0.15 Weakly Withdrawing / Neutral
2-Pyrimidinyloxy

Electron Withdrawing

Implication: Replacing a phenoxy group with a this compound group will increase the acidity of a distal carboxylic acid or sulfonamide on the scaffold by stabilizing the conjugate base via inductive withdrawal.

Visualization of Electronic Vectors

ElectronicEffects cluster_pyrimidine Pyrimidine Ring (Electron Deficient) Scaffold Scaffold (Aryl/Alkyl) Oxygen Oxygen (Linker) Scaffold->Oxygen Induction (-I) Oxygen->Scaffold Resonance (+R) (Attenuated) C5 C5-Carbon Oxygen->C5 Bond N1 N1 (Inductive Sink) C5->N1 -I Effect N3 N3 (Inductive Sink) C5->N3 -I Effect

Figure 1: Vector map showing the "tug-of-war" between Oxygen donation and Pyrimidine nitrogen withdrawal.

Part 2: Physicochemical Implications in Drug Design

Lipophilicity (LogP) Modulation

The introduction of two endocyclic nitrogen atoms significantly lowers LogP compared to a phenyl ether.

  • 
    LogP (Ph 
    
    
    
    5-Pym):
    Typically -1.0 to -1.5 units .
  • Mechanism: The nitrogen lone pairs are not involved in aromaticity to the same extent as pyrrole, making them available as H-bond acceptors, increasing aqueous solubility.

Metabolic Stability[1][2][3][4][5][6]
  • Oxidation Blockade: The 5-position of electron-rich rings (like phenyl) is a common site for CYP450-mediated oxidation. Occupying this position with an oxygen linker blocks this pathway.

  • Ring Stability: The pyrimidine ring itself is electron-deficient, making it resistant to oxidative metabolism compared to a phenyl ring.

  • Case Study (Gefapixant): In the P2X3 antagonist Gefapixant, the 5-(2,4-diamino-pyrimidin-5-yloxy) moiety is critical. The ether linkage provides conformational flexibility, while the pyrimidine ring modulates the pKa of the sulfonamide via long-range inductive effects, optimizing potency and solubility.

Part 3: Synthetic Accessibility & Reactivity

Installing the this compound group is more challenging than the 2- or 4-isomers because the C5 position is not activated for Nucleophilic Aromatic Substitution (


).
Synthetic Decision Matrix
Substrate ASubstrate BRecommended MethodMechanism
5-Hydroxypyrimidine Activated Aryl Fluoride (e.g., p-NO2-Ph-F)

Nucleophilic attack by 5-OH
5-Hydroxypyrimidine Aryl Boronic AcidChan-Lam Coupling Cu(II) mediated oxidative coupling
5-Bromopyrimidine Phenol / AlcoholUllmann / Buchwald Pd or Cu catalyzed etherification
Protocol: Chan-Lam Coupling (Standard)

This method is preferred for its mild conditions and tolerance of sensitive functional groups.

Reagents:

  • Substrate: Aryl Boronic Acid (1.0 equiv)

  • Nucleophile: 5-Hydroxypyrimidine (1.2 equiv)

  • Catalyst: Cu(OAc)2 (0.1 - 1.0 equiv)

  • Base: Pyridine or TEA (2.0 equiv)

  • Solvent: DCM or DCE (Open to air)

Step-by-Step:

  • Charge: To a round-bottom flask, add Cu(OAc)2, 5-hydroxypyrimidine, and the aryl boronic acid.

  • Solvate: Add DCM and stir vigorously.

  • Activate: Add pyridine dropwise. The solution typically turns dark blue/green.

  • Oxidation: Stir open to the atmosphere (or with an O2 balloon for faster rates) at RT for 12-24 hours.

  • Workup: Quench with aqueous NH4Cl (to complex copper), extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (MeOH/DCM gradient). This compound products are polar; expect elution at 2-5% MeOH.

Synthetic Workflow Diagram

Synthesis Start Target: this compound Ether CheckAryl Is the Aryl Partner Activated? (e.g., o/p-NO2, CN) Start->CheckAryl SnAr Route A: SnAr (Base: K2CO3, Heat) CheckAryl->SnAr Yes Coupling Is Aryl Boronic Acid Available? CheckAryl->Coupling No ChanLam Route B: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Coupling->ChanLam Yes Buchwald Route C: Buchwald-Hartwig (Pd-Catalyst, 5-Bromopyrimidine) Coupling->Buchwald No

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Part 4: Experimental Characterization

pKa Determination Protocol

Because the this compound group affects the acidity of the parent molecule, accurate pKa measurement is vital.

Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Sample Prep: Dissolve 1 mg of compound in assay buffer (containing 0.15 M KCl). Use a co-solvent (MeOH/Water) if insolubility is observed, then extrapolate to 0% organic.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Look for the specific pKa shift of the distal acidic group.

    • Reference: Compare against the phenoxy analog.

    • Expectation: The this compound analog should display a pKa approximately 0.3 - 0.5 units lower (more acidic) than the phenoxy analog due to the inductive withdrawal.

Data Summary Table
PropertyPhenoxy (-OPh)This compoundImpact on Drug Design
H-Bond Acceptors 1 (Ether O)3 (Ether O + 2 Ring N)Improved Solubility
LogP Contribution High (Lipophilic)Low (Polar)Reduced metabolic clearance
Electronic Effect Donor (-R)Deactivated DonorModulates potency/selectivity
Metabolic Liability High (Ring oxidation)Low (Ring stable)Extended Half-life (

)

References

  • Gefapixant (MK-7264)

    • Source: Richards, D. et al. "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Bioavailable P2X3 Receptor Antagonist." Journal of Medicinal Chemistry, 2019.
    • URL:[Link]

  • Hammett Constants for Heterocycles

    • Source: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
    • URL:[Link]

  • Chan-Lam Coupling Methodology

    • Source: Qiao, J. X., et al. "Copper-promoted C-O bond cross-coupling with boronic acids." Synthesis, 2011.[1]

  • pKa of Hydroxypyrimidines

    • Source: Brown, D. J., et al. "The Pyrimidines."[1][2][3] Chemistry of Heterocyclic Compounds, Wiley, 2009.

    • URL:[Link]

Sources

The 5-Pyrimidinyloxy Moiety: A Linchpin in the Design of Advanced EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold in EGFR Inhibition

The epidermal growth factor receptor (EGFR) signaling cascade is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations or overexpression, is a well-established driver of various human cancers, making it a prime target for therapeutic intervention.[2] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the kinase's active site have revolutionized the treatment of EGFR-driven malignancies.[3]

Within the vast chemical space of kinase inhibitors, the pyrimidine nucleus has emerged as a privileged scaffold.[4] Its nitrogen-rich aromatic structure provides a versatile framework for establishing crucial interactions within the ATP-binding pocket of EGFR. Many clinically successful EGFR inhibitors, including third-generation agents like osimertinib, feature a pyrimidine core, underscoring its importance in modern oncology drug design.[5] This guide delves into a specific, yet increasingly significant, structural feature within this class: the 5-pyrimidinyloxy moiety and, more broadly, the strategic importance of substitutions at the C5 position of the pyrimidine ring.

The Pivotal Role of the C5-Position in Modulating Inhibitor Properties

The C5 position of the pyrimidine ring in EGFR inhibitors projects into a region of the ATP-binding site that allows for significant structural diversification. Modifications at this position have been shown to profoundly influence an inhibitor's potency, selectivity, and pharmacokinetic properties. Various studies have demonstrated that substitutions at the C4 and C5 positions can lead to enhanced inhibitory activity.[6]

While a wide array of substituents have been explored at the C5 position, including trifluoromethyl and carbonitrile groups, the introduction of an oxygen-linked moiety (an "oxy" group) presents a unique set of opportunities for optimizing inhibitor design.[7][8] This guide will now focus on the rationale, synthesis, and functional implications of incorporating such a feature, with a particular emphasis on the this compound linkage.

The this compound Moiety: A Gateway to Enhanced Potency and Selectivity

The incorporation of a 5-phenoxy or 5-alkoxy group onto the pyrimidine scaffold can serve several key functions in the design of EGFR TKIs:

  • Vectorial Projection into Solvent-Exposed Regions: The oxygen linker can act as a versatile spacer, allowing for the introduction of larger chemical groups that can extend into the solvent-exposed region of the ATP-binding pocket. This can lead to additional interactions with the receptor, potentially increasing binding affinity and modulating selectivity.

  • Fine-Tuning of Physicochemical Properties: The nature of the substituent attached to the oxygen atom can be varied to fine-tune the inhibitor's solubility, lipophilicity, and metabolic stability. For instance, replacing a linker at the 5-position has been shown to increase systemic exposure of pyrimidine-based inhibitors.

  • Formation of Additional Hydrogen Bonds: Depending on the nature of the substituent, the oxygen atom or groups attached to it can participate in additional hydrogen bonding interactions within the kinase domain, further anchoring the inhibitor in its binding site.

While the primary focus of this guide is EGFR, the principles of incorporating an oxygen-linked moiety at the C5 position of a pyrimidine ring have been successfully applied in the development of inhibitors for other kinases, such as VEGFR2. In one such study, the incorporation of a diphenylurea moiety at the C4-position of a pyrrolo[3,2-d]pyrimidine core via an oxygen linker resulted in potent VEGFR2 kinase inhibitors.[9] This provides a valuable analogue for understanding the potential of the this compound scaffold in EGFR inhibitor design.

Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidine EGFR Inhibitors

The development of potent and selective EGFR inhibitors is heavily reliant on a thorough understanding of their structure-activity relationships. The following table summarizes the impact of various C5-substituents on the activity of pyrimidine-based EGFR inhibitors.

C5-SubstituentImpact on ActivityExample Compound(s)EGFR IC₅₀Reference
TrifluoromethylCan enhance potency, but may reduce selectivity against other kinases.Compound with a hydrophobic trifluoromethyl group18 nM (potent but less selective)[1]
CarbonitrileCan contribute to potent EGFR inhibition.Compound 10b8.29 nM[8]
Various linkersCan be optimized to improve pharmacokinetic properties like systemic exposure.Not specifiedNot specifiedN/A
Phenyl (via amino linker)Can form crucial hydrogen bonds and hydrophobic interactions in the hinge region.Furo[2,3-d]pyrimidine derivativesVariesN/A

Synthetic Strategies for 5-Oxy-Substituted Pyrimidine Scaffolds

The synthesis of this compound derivatives typically involves the nucleophilic substitution of a suitable leaving group at the C5 position of the pyrimidine ring with an alcohol or a phenol. A general synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) Step1 Nucleophilic Substitution (e.g., with a substituted phenol in the presence of a base like K₂CO₃ in DMF) Start->Step1 Intermediate1 5-Phenoxy-pyrimidine intermediate Step1->Intermediate1 Step2 Further functionalization (e.g., Suzuki coupling or amination at other positions) Intermediate1->Step2 Final_Product Final this compound-based EGFR Inhibitor Step2->Final_Product

Caption: Generalized synthetic workflow for this compound EGFR inhibitors.

A more detailed experimental protocol for a key synthetic step is provided below:

Experimental Protocol: Synthesis of a 5-Phenoxy-pyrimidine Intermediate

  • Materials: 5-bromo-2,4-dichloropyrimidine, substituted phenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure: a. To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and K₂CO₃ (2.0 eq). b. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenoxy-pyrimidine intermediate.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

EGFR TKIs, including those with a this compound moiety, exert their therapeutic effect by inhibiting the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI This compound EGFR TKI TKI->EGFR Inhibits Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway by a this compound TKI.

Evaluation of this compound EGFR Inhibitors: Key Experimental Workflows

The preclinical evaluation of novel EGFR inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Clinical Significance and Future Perspectives

The development of novel EGFR inhibitors with improved efficacy and the ability to overcome resistance mechanisms remains a critical goal in oncology research. The strategic modification of the pyrimidine scaffold at the C5 position, including the use of an "oxy" linker, represents a promising avenue for achieving this goal. While the "this compound" moiety itself may not yet define a broad class of clinically approved drugs, the underlying principle of leveraging the C5 position to enhance inhibitor performance is a cornerstone of modern medicinal chemistry.

Future research in this area will likely focus on:

  • Exploring a wider range of oxygen-linked substituents to further optimize potency, selectivity, and pharmacokinetic profiles.

  • Incorporating the this compound moiety into covalent irreversible inhibitors to target resistant EGFR mutations.

  • Utilizing computational modeling and structural biology to rationally design novel 5-substituted pyrimidine derivatives with enhanced binding to the EGFR active site.

By continuing to explore the structure-activity relationships of pyrimidine-based scaffolds, the scientific community can pave the way for the development of next-generation EGFR TKIs with the potential to significantly improve outcomes for patients with cancer.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available from: [Link]

  • Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets | ChemRxiv. Available from: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. Available from: [Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed. Available from: [Link]

  • (PDF) Review On EGFR Inhibitors: Critical Updates - ResearchGate. Available from: [Link]

  • The pyrimidine B-ring C5 substitution SAR | Download Table - ResearchGate. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. Available from: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review - ResearchGate. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available from: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. Available from: [Link]

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed. Available from: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. Available from: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available from: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available from: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - ResearchGate. Available from: [Link]

Sources

Structural Role of 5-Pyrimidinyloxy in CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural role of the 5-pyrimidinyloxy moiety in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Executive Summary

The This compound group (pyrimidin-5-yl-O-) acts as a critical "metabolic shield" and "selectivity filter" in modern kinase inhibitor design.[1][2][3] In the context of CDK2 inhibitors, this moiety is employed to replace lipophilic phenyl or pyridyl ether groups.[2][3] Its primary structural roles are:

  • Metabolic Stability: The electron-deficient pyrimidine ring resists oxidative metabolism (CYP450-mediated) at positions that are typically vulnerable in phenyl analogs.[1][2][3]

  • Solubility Enhancement: The presence of two nitrogen atoms lowers the partition coefficient (LogP/LogD), improving aqueous solubility compared to carbocyclic isosteres.[2][3]

  • Selectivity Tuning: The specific geometry of the 5-linked ether places the pyrimidine nitrogens in a vector that can interact with solvent-front water networks or specific residues (e.g., Lys33 or Asp145) without incurring the steric penalties often associated with ortho-substituted rings.[1][2][3]

The this compound Pharmacophore

Chemical Architecture

The moiety consists of a pyrimidine ring attached to the inhibitor core via an ether oxygen at the C5 position.[2][3] Unlike the more common 2-pyrimidinyloxy (where the ether is flanked by two nitrogens), the This compound group is symmetrical and electronically distinct.[1][2][3]

  • Electronic Character: The pyrimidine ring is highly

    
    -deficient.[1][2][3] The C5 position is the least electron-deficient site on the ring, making the oxygen attachment stable.[1][2][3]
    
  • Geometry: The ether oxygen introduces a bond angle (~118°) that kinks the side chain, allowing the pyrimidine ring to adopt a "perpendicular" or "twisted" conformation relative to the scaffold.[2][3] This is crucial for fitting into the narrow ribose binding pocket or the solvent-exposed cleft of CDK2.[1][2][3]

Comparison with Bioisosteres
MoietyLogP ContributionMetabolic StabilityH-Bond Potential
Phenoxy (Ph-O-)High (Lipophilic)Low (prone to oxidation)None (hydrophobic only)
3-Pyridyloxy MediumMedium1 Acceptor (N)
This compound Low (Polar) High 2 Acceptors (N1, N3)

Structural Biology & Binding Mode in CDK2

In CDK2, the ATP-binding pocket is lined by the hinge region (Glu81-Leu83), the G-rich loop, and the activation loop.[1][2][3] The this compound group is typically positioned to extend towards the solvent front or occupy the ribose binding pocket .[1][2][3]

Mechanistic Interactions
  • Solvent Front Interaction: The pyrimidine nitrogens (N1/N3) are exposed to the solvent.[2][3] They can form water-mediated hydrogen bonds with the backbone of the G-rich loop or the side chains of residues like Lys33 (via water).[1][2][3] This stabilizes the inhibitor in the active site.[2][3]

  • Metabolic Shielding: By occupying the solvent-exposed edge with a polar, non-oxidizable ring, the inhibitor avoids "metabolic soft spots."[1][2][3] Phenyl rings in this position are often sites of rapid hydroxylation/glucuronidation.[2][3][4]

  • Conformational Control: The ether linker allows the pyrimidine to rotate and stack against the "gatekeeper" residue (Phe80 in CDK2) or interact with the hydrophobic surface of the N-terminal lobe, locking the inhibitor in a bioactive conformation.[1][2][3]

Visualization of Binding Logic

CDK2_Binding_Mode Core Inhibitor Scaffold (e.g., Pyrazole/Aminothiazole) Linker Ether Linker (-O-) Core->Linker Attachment Hinge Hinge Region (Glu81, Leu83) Core->Hinge Canonical H-Bonds Moiety This compound Group Linker->Moiety C5-O Bond Gatekeeper Gatekeeper (Phe80) Moiety->Gatekeeper Van der Waals Stacking Solvent Solvent Front (Water Network) Moiety->Solvent H-Bond Acceptance (N1/N3) Metabolism CYP450 Enzyme (Liver Microsomes) Metabolism->Moiety Oxidation Blocked (Electron Deficient)

Figure 1: Schematic representation of the this compound group's role in CDK2 binding.[1][2][3] The moiety extends into the solvent front, engaging in water-mediated H-bonds while resisting metabolic oxidation.[1][2][3]

Physicochemical & Selectivity Advantages

Metabolic Stability (The "Magic Methyl" Effect of Nitrogen)

Replacing a CH group with a Nitrogen atom (C→N) significantly reduces the electron density of the aromatic ring.[2][3]

  • Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings (via epoxidation or direct insertion).[1][2][3] The pyrimidine ring of the this compound group is electron-poor, making it a poor substrate for these oxidative enzymes.[1][2][3]

  • Result: Inhibitors containing this group often exhibit longer half-lives (

    
    ) and lower intrinsic clearance (
    
    
    
    ) in liver microsomes compared to their phenoxy counterparts.[1][2][3]
Kinase Selectivity

While the ATP pockets of CDKs (CDK1, CDK2, CDK4/6) are highly conserved, the solvent front and ribose pocket regions vary slightly in electrostatics and flexibility.[2][3][4]

  • CDK2 vs. CDK1: The this compound group can exploit subtle differences in the water network stability at the solvent front.[1][2][3] For instance, the specific hydration shell required by the pyrimidine nitrogens may be energetically favorable in CDK2 but entropically penalized in CDK1 due to slight variations in the G-loop flexibility.[1][2][3]

  • Case Study Evidence: In related kinase programs (e.g., c-Met and mGlu5 NAMs), the this compound group has been documented to provide >900-fold selectivity over related family members by rigidly defining the vector of the side chain.[1][2][3]

Experimental Protocols

Synthesis of this compound Precursors

The installation of this group is typically achieved via Nucleophilic Aromatic Substitution (


) or Chan-Lam coupling.[1][2][3]

Protocol:


 Installation 
  • Reagents: 5-Hydroxypyrimidine (Nucleophile), 4-Fluoro-nitrobenzene derivative (Electrophile),

    
     (Base), DMF (Solvent).[1][2][3]
    
  • Procedure:

    • Dissolve the electrophile (1.0 eq) and 5-hydroxypyrimidine (1.2 eq) in dry DMF.

    • Add

      
       (2.0 eq).[1][2][3]
      
    • Heat to 80°C for 4-6 hours under

      
       atmosphere.
      
    • Monitor: TLC/LC-MS for disappearance of the fluoride starting material.

    • Workup: Dilute with water, extract with EtOAc.[2][3] The pyrimidine ether is stable.[2][3]

Validation: Kinase Selectivity Assay

To confirm the structural role of the moiety, a comparative


 assay is recommended.[2][3]
StepActionRationale
1 Panel Selection Test compound against CDK2/CycE, CDK1/CycB, and CDK9/CycT.
2 ATP Conc. Use

apparent ATP concentration for each kinase.[1][2][3]
3 Readout ADP-Glo or Lance Ultra TR-FRET.[1][2][3]
4 Analysis Calculate Selectivity Ratio:

.

References

  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238). Journal of Medicinal Chemistry. (2017).

  • Substituted Cyclopentanes as CDK2 Inhibitors . World Intellectual Property Organization (WO2023168686A1). (2023).[1][2][3] Details the synthesis and testing of CDK2 inhibitors containing pyrimidinyloxy moieties.

  • EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors . Clinical Cancer Research. (2013).[1][2][3] Highlights the selectivity profile conferred by the pyrimidin-5-yloxy side chain.[1][2][3][6]

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors . National Institutes of Health (PMC).[2][3] Discusses the general scaffold requirements for CDK2 inhibition.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Pyrimidinyloxy Derivatives via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Access to a Privileged Scaffold in Medicinal Chemistry

The pyrimidine core is a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents across oncology, infectious diseases, and immunology. The functionalization of the pyrimidine ring is therefore of paramount importance, and the introduction of an ether linkage at the C5 position yields 5-pyrimidinyloxy derivatives, a class of compounds with significant potential for modulating biological targets. The Mitsunobu reaction offers a powerful and versatile method for achieving this transformation, enabling the formation of a C-O bond between a 5-hydroxypyrimidine and a primary or secondary alcohol under mild conditions.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Mitsunobu reaction for the synthesis of this compound derivatives, delving into the mechanistic rationale, providing a robust experimental protocol, and discussing the broader implications for medicinal chemistry.

The Mitsunobu Reaction: A Dehydrative Condensation

The Mitsunobu reaction is a cornerstone of modern organic synthesis, facilitating the condensation of a nucleophile (in this case, a 5-hydroxypyrimidine) and an alcohol through the action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] The overall transformation results in the formation of an ether with inversion of configuration at the alcohol's stereocenter, should it be chiral.[4]

The reaction proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the phosphine on the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the acidic 5-hydroxypyrimidine, generating the corresponding pyrimidinyloxide anion. The alcohol is subsequently activated by the protonated phosphonium species, forming an alkoxyphosphonium salt, which serves as an excellent leaving group. Finally, the pyrimidinyloxide anion displaces the activated alcohol in an SN2 fashion to furnish the desired this compound derivative.[5] The formation of the highly stable triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.

Diagram: The Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_reactants Reactants cluster_products Products PPh3 PPh₃ Betaine PPh₃⁺-N(CO₂R)-N⁻-CO₂R PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) PyrimidineOH 5-Hydroxypyrimidine Alcohol R'-OH (Alcohol) Alkoxyphosphonium [R'-O-PPh₃]⁺ Alcohol->Alkoxyphosphonium + Betaine-H⁺ PyrimidineO_ Pyrimidin-5-O⁻ Betaine->PyrimidineO_ + 5-Hydroxypyrimidine - H⁺ Hydrazine RO₂C-NH-NH-CO₂R Betaine->Hydrazine + H⁺ from Alcohol Product This compound Derivative PyrimidineO_->Product SN2 Attack Alkoxyphosphonium->Product SN2 Attack TPPO Ph₃P=O Alkoxyphosphonium->TPPO Byproduct

Caption: The catalytic cycle of the Mitsunobu reaction for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 5-Benzyloxypyrimidine

This protocol details a representative synthesis of a this compound derivative using 5-hydroxypyrimidine and benzyl alcohol.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
5-HydroxypyrimidineC₄H₄N₂O96.091.00 g10.41.0 eq
Benzyl AlcoholC₇H₈O108.141.25 mL12.51.2 eq
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.293.28 g12.51.2 eq
Diisopropyl Azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.212.48 mL12.51.2 eq
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
HexanesC₆H₁₄86.18As needed--
Saturated aq. NaHCO₃--As needed--
Brine--As needed--
Anhydrous MgSO₄ or Na₂SO₄--As needed--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypyrimidine (1.00 g, 10.4 mmol), benzyl alcohol (1.25 mL, 12.5 mmol), and triphenylphosphine (3.28 g, 12.5 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (50 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (2.48 mL, 12.5 mmol) dropwise to the cooled solution over a period of 10-15 minutes. A slight exotherm may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-benzyloxypyrimidine.

Workflow Diagram: From Reactants to Purified Product

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 5-Hydroxypyrimidine, Benzyl Alcohol, and PPh₃ in THF Cooling Cool to 0 °C Reactants->Cooling Add_DIAD Add DIAD Dropwise Cooling->Add_DIAD Stir Stir at Room Temperature (12-24h) Add_DIAD->Stir Concentrate Concentrate in vacuo Stir->Concentrate Extract Dissolve in EtOAc, Wash with NaHCO₃ & Brine Concentrate->Extract Dry Dry over MgSO₄/Na₂SO₄ Extract->Dry Purify Purify by Flash Chromatography Dry->Purify Product Pure 5-Benzyloxypyrimidine Purify->Product

Caption: A streamlined workflow for the synthesis and purification of this compound derivatives.

Troubleshooting and Key Considerations

  • Acidity of the Nucleophile: The pKa of the nucleophile is a critical factor in the success of the Mitsunobu reaction. While phenols are generally suitable nucleophiles, the electron-deficient nature of the pyrimidine ring in 5-hydroxypyrimidine enhances its acidity, favoring its deprotonation and subsequent reaction.[7]

  • Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the slightly easier removal of its hydrazine byproduct.

  • Steric Hindrance: The reaction is most efficient with primary and less hindered secondary alcohols. Tertiary alcohols are generally unreactive under standard Mitsunobu conditions.[5]

  • Byproduct Removal: The primary challenge in the Mitsunobu reaction is often the removal of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Careful chromatography is typically required. For larger scale reactions, crystallization or the use of polymer-supported reagents can be explored.

  • N- vs. O-Alkylation: For some N-heterocyclic phenols, competitive N-alkylation can be a concern. However, for 5-hydroxypyrimidine, O-alkylation is the expected and predominantly observed outcome due to the electronic properties of the ring system.

Conclusion: A Gateway to Novel Chemical Matter

The Mitsunobu reaction provides an efficient and reliable method for the synthesis of this compound derivatives, a class of compounds with significant potential in drug discovery.[7] By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can readily access a diverse range of these valuable building blocks. The ability to introduce a wide variety of substituents via the alcohol component makes this reaction particularly well-suited for the generation of compound libraries for high-throughput screening and structure-activity relationship studies. The insights and procedures detailed in this guide are intended to empower scientists to leverage the Mitsunobu reaction in their pursuit of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]2]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Swamy, K. C. K., & Kumar, N. N. B. (2009). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemical Reviews, 109(6), 2561-2651.
  • Demchenko, A. V., & Wolfert, M. A. (2005). Mitsunobu Reaction in Carbohydrate Chemistry. In Glycoscience (pp. 841-874). Springer, Berlin, Heidelberg.
  • Organic Synthesis. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]6]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2(11), 1340-1355.
  • Fletcher, S. P. (2015). The Mitsunobu Reaction in the 21st Century. Organic & Biomolecular Chemistry, 13(28), 7642-7663.
  • Dodge, J. A., & Nissen, J. S. (1997). A General Procedure for the Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 74, 101.
  • Parveen, H., & Threadgill, M. D. (2002). N- and O-alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (3), 335-343.

  • Shymanska, P., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(11), 3456.[7][8][9]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.[3]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]5]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Alkylation of NH-sulfoximines under Mitsunobu-type conditions. Retrieved from [Link]]

  • PubMed. (n.d.). Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Retrieved from [Link]]

Sources

Application Note: High-Efficiency Synthesis of 5-Pyrimidinyloxy Motifs via Copper-Catalyzed Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 5-pyrimidinyloxy moiety (Pyrimidine-O-Aryl) is a privileged structural motif in medicinal chemistry, appearing frequently in kinase inhibitors, antivirals, and metabolic disease modulators. However, functionalizing the C5 position of the pyrimidine ring presents a distinct synthetic challenge. Unlike the C2, C4, and C6 positions, which are electron-deficient and susceptible to Nucleophilic Aromatic Substitution (


), the C5 position is relatively electron-neutral and inert to direct nucleophilic attack.

While Palladium-catalyzed Buchwald-Hartwig coupling is a viable option, it often requires expensive phosphine ligands and rigorous exclusion of air. Copper-catalyzed Ullmann-type coupling offers a robust, cost-effective alternative. This Application Note details an optimized protocol for the synthesis of 5-phenoxypyrimidines using a copper(I)/ligand system. We address the specific challenge of catalyst poisoning by the pyrimidine nitrogen atoms and provide a self-validating protocol for high-yield synthesis.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting low yields. The reaction follows a Cu(I)/Cu(III) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle.

The Challenge of Pyrimidine Substrates

In Ullmann coupling, the active catalyst species is a ligated Cu(I) complex. Pyrimidines possess two nitrogen atoms capable of chelating copper. If the substrate binds copper more strongly than the ancillary ligand, it forms an inactive "off-cycle" species (Catalyst Poisoning). Therefore, the choice of a bidentate ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine) is critical to maintain the active catalytic cycle.

Catalytic Cycle Visualization

The cycle involves three key steps:

  • Oxidative Addition: The aryl halide (5-bromopyrimidine) adds to the Cu(I)-Ligand complex, forming a transient Cu(III) species.

  • Ligand Exchange: The nucleophile (phenoxide) displaces the halide on the copper center.

  • Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.

UllmannCycle CuI Cu(I) Precatalyst (CuI) ActiveCat Active Species [L-Cu(I)] CuI->ActiveCat Coordination OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)] ActiveCat->OxAdd + Ar-X LigEx Ligand Exchange [L-Cu(III)(Ar)(OPh)] OxAdd->LigEx + PhOH/-HX LigEx->ActiveCat Reductive Elimination Product Product Release Ar-O-Ph LigEx->Product Release Ligand Ligand (e.g., 1,10-phen) Ligand->ActiveCat ArX 5-Bromo- pyrimidine ArX->OxAdd PhOH Phenol + Base PhOH->LigEx

Figure 1: The Cu(I)/Cu(III) catalytic cycle for Ullmann Ether Synthesis. Note the critical role of the ligand in stabilizing the Cu(III) intermediate.

Optimization Strategy

The success of this reaction depends on the interplay between the Ligand, Base, and Solvent. The following matrix summarizes the optimization landscape for 5-bromopyrimidine coupling.

Table 1: Reaction Parameter Optimization Matrix
ParameterRecommendedAlternativesRationale
Catalyst CuI (10 mol%)CuBr, Cu2OCuI is stable, inexpensive, and widely available.
Ligand 1,10-Phenanthroline (20 mol%)N,N-Dimethylglycine, TMHDPhenanthroline forms a rigid, stable complex that resists displacement by pyrimidine nitrogens.
Base Cs₂CO₃ (2.0 equiv)K₃PO₄, K₂CO₃Cesium effect: Higher solubility in organic solvents promotes phenoxide formation.
Solvent DMF or DMSO NMP, ToluenePolar aprotic solvents are required to solubilize the inorganic base and stabilize the polar transition states.
Temp 110°C 90°C - 130°CHigh activation energy of Ullmann coupling requires elevated temperatures.

Detailed Experimental Protocol

Protocol A: Coupling 5-Bromopyrimidine with Phenols

Objective: Synthesis of 5-(4-methoxyphenoxy)pyrimidine.

1. Reagent Preparation
  • Substrate: 5-Bromopyrimidine (1.0 equiv, 1.0 mmol, 159 mg)

  • Nucleophile: 4-Methoxyphenol (1.2 equiv, 1.2 mmol, 149 mg)

  • Catalyst: CuI (10 mol%, 0.1 mmol, 19 mg)

  • Ligand: 1,10-Phenanthroline (20 mol%, 0.2 mmol, 36 mg)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)

  • Solvent: Anhydrous DMF (3.0 mL)

2. Experimental Workflow

This protocol utilizes a "pre-complexation" step to ensure the active catalyst is formed before heating.

Workflow Step1 Step 1: Charging Add CuI, Ligand, Base, Substrates to Schlenk Tube Step2 Step 2: Inerting Evacuate/Backfill N2 (3x) Step1->Step2 Step3 Step 3: Solvation Add Dry DMF via Syringe Step2->Step3 Step4 Step 4: Reaction Heat to 110°C for 16-24h Step3->Step4 Step5 Step 5: Workup Dilute EtOAc, Wash H2O/Brine Step4->Step5

Figure 2: Step-by-step workflow for the copper-catalyzed coupling reaction.

3. Step-by-Step Procedure
  • Setup: Equip a 15 mL pressure tube or Schlenk flask with a magnetic stir bar.

  • Charging: Add 5-bromopyrimidine (159 mg), 4-methoxyphenol (149 mg), CuI (19 mg), 1,10-phenanthroline (36 mg), and Cs₂CO₃ (652 mg) to the tube.

  • Inert Atmosphere: Cap the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times to remove oxygen (Oxygen can oxidize the ligand and catalyst).

  • Solvent Addition: Syringe in 3.0 mL of anhydrous DMF.

  • Heating: Replace the septum with a screw cap (if using a pressure tube) or seal the Schlenk. Place in a pre-heated oil block at 110°C . Stir vigorously (800-1000 rpm) for 18–24 hours. The mixture will likely turn dark brown or green/blue (characteristic of Cu-amine complexes).

  • Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of 5-bromopyrimidine.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL).

    • Filter through a small pad of Celite to remove inorganic salts.

    • Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Troubleshooting & Critical Parameters

Issue: Low Conversion (<20%)
  • Cause: Catalyst poisoning or oxidation.

  • Solution: Ensure the ligand:metal ratio is at least 2:1. Re-purify the DMF (amine impurities in DMF can inhibit the reaction). Ensure rigorous deoxygenation.

Issue: Product is contaminated with Protodehalogenated material (Pyrimidine-H)
  • Cause: Reductive dehalogenation is a common side reaction if the coupling is slow.

  • Solution: Increase the concentration of the nucleophile (Phenol). Lower the temperature to 90°C and extend the time.

Issue: "Stalled" Reaction
  • Cause: Surface passivation of the base (Cs₂CO₃).

  • Solution: Use finely ground, oven-dried Cs₂CO₃. Adding a molecular sieve bead to the reaction can help scavenge trace water produced during phenoxide formation.

References

  • General Ullmann Coupling Mechanism & Ligands

    • Ma, D.; Cai, Q. Acc. Chem. Res.2008, 41, 1450–1460. "Copper-Catalyzed Coupling of Aryl Halides with Nucleophiles."
  • Specifics on Pyrimidine Coupling

    • Li, H. et al. Organic & Biomolecular Chemistry2011, 9, 5043. "Copper-catalyzed C-O coupling of aryl bromides with aliphatic diols." (Provides foundational conditions for electron-deficient heterocycles).
  • Ligand Effects (Phenanthroline vs. Glycine)

    • Altman, R. A.; Buchwald, S. L. Nature Protocols2007, 2, 2474.
  • Use of Copper in Medicinal Chemistry

    • Evano, G.; Blanchard, N.; Toumi, M. Chem. Rev.2008, 108, 3054–3131. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis."

Sources

Application Note: O-Arylation Protocols for 5-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The Substrate Challenge: 5-Hydroxypyrimidine

5-Hydroxypyrimidine (CAS: 26456-59-7) presents a unique challenge in medicinal chemistry compared to its 2- and 4-hydroxy isomers.[1] While 2- and 4-hydroxypyrimidines exist predominantly as stable lactam tautomers (favoring N-alkylation/arylation), 5-hydroxypyrimidine cannot form a neutral lactam.[1] Instead, it exists in an equilibrium between a neutral phenolic form and a zwitterionic betaine form.

  • pKa: ~6.6–6.8 (significantly more acidic than phenol, pKa ~10).[1]

  • Nucleophilicity: The anion (pyrimidin-5-olate) is an ambident nucleophile.[1] However, N-arylation results in a cationic pyridinium-like species (zwitterion), whereas O-arylation yields a neutral ether.[1] Consequently, O-arylation is thermodynamically favored , provided the reaction conditions avoid kinetic trapping at the nitrogen.

Strategic Selection of Methodology

The choice of protocol depends strictly on the electronic nature of the aryl partner:

  • Electron-Deficient Aryl Halides: Use

    
     . The acidic nature of the 5-OH allows easy deprotonation by weak bases, facilitating attack on fluoronitrobenzenes or cyanobenzenes.
    
  • Boronic Acids (Diverse Electronics): Use Chan-Lam Coupling .[1] This is the most versatile method for medicinal chemistry, tolerating sensitive functional groups and avoiding the use of strong bases.

  • Unactivated Aryl Halides: Use Buchwald-Hartwig . Required when the electrophile is an unactivated aryl chloride or bromide.

Part 2: Experimental Protocols

Method A: Copper-Mediated Chan-Lam Coupling (Recommended)

Best for: Late-stage functionalization, complex aryl boronic acids, and mild conditions.[1]

Mechanistic Insight

This oxidative coupling utilizes Cu(II) to facilitate a ligand exchange between the phenol and the aryl boronic acid. The presence of a base (pyridine or TEA) is critical not just for buffering, but for coordinating to the copper center to stabilize the intermediate.

Protocol
  • Reagents:

    • 5-Hydroxypyrimidine (1.0 equiv)[1]

    • Aryl Boronic Acid (1.5 – 2.0 equiv)[1]

    • Cu(OAc)

      
       (0.1 – 1.0 equiv; often 1.0 equiv is faster/higher yielding)[1]
      
    • Pyridine (3.0 equiv) or Et

      
      N (3.0 equiv)[1]
      
    • Molecular Sieves (4Å, activated, 200 mg/mmol)[1]

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M][1]

  • Procedure:

    • Step 1: Charge a reaction flask with 5-hydroxypyrimidine, aryl boronic acid, Cu(OAc)

      
      , and activated molecular sieves.
      
    • Step 2: Add DCM (anhydrous) followed by pyridine.

    • Step 3: Equip the flask with a drying tube or an air balloon (oxygen is required for catalytic turnover, but ambient air is usually sufficient for stoichiometric Cu).

    • Step 4: Stir vigorously at room temperature (20–25 °C) for 16–24 hours. Note: If conversion is slow, heat to 40 °C in DCE.

    • Step 5: Filter through a pad of Celite to remove copper salts. Wash with DCM/MeOH (9:1).[1]

    • Step 6: Concentrate and purify via flash chromatography (typically DCM/MeOH or Ethyl Acetate/Hexanes).[1]

Validation Checkpoints
  • Color Change: The reaction mixture typically turns from blue/green to a dark slurry as the reaction progresses.

  • Selectivity: N-arylation is rare under these conditions due to the instability of the resulting N-aryl zwitterion compared to the Cu-O bond formation.

Method B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient electrophiles (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]

Mechanistic Insight

The low pKa (6.6) of 5-hydroxypyrimidine allows the use of mild carbonate bases. The reaction proceeds via a Meisenheimer complex.[2] The high acidity ensures a high concentration of the active oxy-anion.

Protocol
  • Reagents:

    • 5-Hydroxypyrimidine (1.0 equiv)[1]

    • Aryl Fluoride/Chloride (1.1 equiv)[1]

    • Base: K

      
      CO
      
      
      
      (2.0 equiv) or Cs
      
      
      CO
      
      
      (1.5 equiv)[1]
    • Solvent: DMF or DMSO [0.2 M]

  • Procedure:

    • Step 1: Dissolve 5-hydroxypyrimidine and the aryl halide in DMF.

    • Step 2: Add K

      
      CO
      
      
      
      .
    • Step 3: Heat to 80–100 °C. Monitor by LCMS. (Reaction time: 2–6 hours).[1]

    • Step 4: Workup (Critical): The product is often less polar than the starting material but the pyrimidine ring can make it water-soluble. Dilute with water and extract exhaustively with EtOAc or DCM/iPrOH (3:1).[1]

    • Step 5: Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na

      
      SO
      
      
      
      .
Method C: Palladium-Catalyzed Buchwald-Hartwig

Best for: Unactivated aryl bromides/chlorides where


 fails.[1]
Mechanistic Insight

Palladium catalysis forces the formation of the C-O bond via reductive elimination. Bulky, electron-rich phosphine ligands are required to promote this elimination over the competing coordination of the pyrimidine nitrogens to the Pd center (catalyst poisoning).

Protocol
  • Reagents:

    • 5-Hydroxypyrimidine (1.0 equiv)[1]

    • Aryl Bromide (1.2 equiv)[1]

    • Catalyst: Pd(OAc)

      
       (2–5 mol%) or Pd
      
      
      
      (dba)
      
      
      [1]
    • Ligand: RockPhos or tBuBrettPhos (4–10 mol%)[1]

    • Base: K

      
      PO
      
      
      
      (2.0 equiv)[1]
    • Solvent: Toluene or Toluene/tBuOH (5:[1]1) [0.2 M][1]

  • Procedure:

    • Step 1: In a glovebox or under Argon, combine Pd source, Ligand, 5-hydroxypyrimidine, Aryl Bromide, and Base in a vial.

    • Step 2: Add degassed solvent. Seal the vial.

    • Step 3: Heat to 100 °C for 12–18 hours.

    • Step 4: Filter through Celite and concentrate.

Part 3: Visualization & Decision Logic

Decision Tree for Protocol Selection

ProtocolSelection Start Start: 5-Hydroxypyrimidine + Aryl Partner CheckE Analyze Aryl Partner Electronics Start->CheckE EWG Electron-Deficient (EWG) (e.g., -NO2, -CN, -CF3) CheckE->EWG Strong EWG Neutral Neutral / Electron-Rich (e.g., -OMe, -Me, Phenyl) CheckE->Neutral Weak/No EWG Halide Halide (F, Cl, Br) EWG->Halide CheckLG Check Leaving Group Neutral->CheckLG CheckLG->Halide Boronic Boronic Acid / Ester CheckLG->Boronic SnAr METHOD B: SnAr (K2CO3, DMF, Heat) Halide->SnAr If F or Cl present Buchwald METHOD C: Buchwald-Hartwig (Pd-RockPhos, K3PO4) Halide->Buchwald Chan METHOD A: Chan-Lam (Cu(OAc)2, Pyridine, Air) Boronic->Chan

Caption: Decision matrix for selecting the optimal O-arylation strategy based on electrophile properties.[1]

Part 4: Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureMethod A: Chan-LamMethod B: SnArMethod C: Buchwald-Hartwig
Substrate Scope Broad (Boronic acids)Narrow (EWG-Aryl Halides)Broad (Unactivated Halides)
Reaction Conditions Mild (RT, Open Air)Harsh (Heat, Polar Solvent)Harsh (High Heat, Inert Atm)
Reagent Cost Low (Cu salt)Very Low (Base only)High (Pd + Ligand)
O vs N Selectivity Excellent (>95:[1]5)Excellent (Thermodynamic)Good (Ligand dependent)
Moisture Sensitivity Low (Requires O2/Air)ModerateHigh (Strictly Anhydrous)
Troubleshooting Guide
  • Low Yield in Chan-Lam:

    • Cause: "Wet" solvent or insufficient oxygen.

    • Fix: Add 4Å molecular sieves (powdered) to scavenge water generated during the reaction.[1] Ensure the reaction is not sealed under N2; use an O2 balloon or open air with vigorous stirring.

  • Product is Water Soluble:

    • Cause: The pyrimidine nitrogen can protonate during acidic workup.

    • Fix: Maintain pH > 7 during extraction. Use n-Butanol or DCM/iPrOH (3:1) for extraction if the product partitions into the aqueous phase.

  • N-Arylation Observed:

    • Cause: Kinetic control or specific chelating directing groups on the aryl ring.

    • Fix: Switch to a non-polar solvent (Toluene) and use a bulky phosphine ligand (Method C) to sterically discourage N-coordination.[1]

Part 5: References

  • Chan-Lam Coupling on Hydroxyheterocycles:

    • Source:Organic Letters, "Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines."[1][3][4]

    • Relevance: Establishes the baseline protocol for O-arylation of 3-hydroxypyridine (electronic analog of 5-hydroxypyrimidine).

    • Link:[Link][1]

  • Tautomerism of 5-Hydroxypyrimidine:

    • Source:Journal of the Chemical Society, "Synthesis of 5-hydroxypyrimidine and related compounds."

    • Relevance: Confirms the pKa and tautomeric preferences essential for mechanistic understanding.

    • Link:[Link][1]

  • General Buchwald-Hartwig O-Arylation:

    • Source:Journal of the American Chemical Society, "Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Phenols."

    • Relevance: Provides the ligand selection logic (bulky phosphines) for difficult phenol substrates.[1]

    • Link:[Link][1]

  • SnAr Mechanism & Conditions:

    • Source:Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SnAr)."

    • Relevance: Validates the use of carbonate bases and polar aprotic solvents for electron-deficient couplings.

    • Link:[Link]

Sources

reagents for synthesizing pyrimidin-5-yl ethers from phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Meta-Problem" at C5

Synthesizing pyrimidin-5-yl ethers poses a distinct electronic challenge compared to the 2-, 4-, or 6-positions. The pyrimidine ring is electron-deficient, typically favoring Nucleophilic Aromatic Substitution (


) at positions ortho or para to the ring nitrogens (C2, C4, C6). However, the C5 position is electronically "meta"  to both nitrogen atoms, rendering it significantly less electrophilic. Consequently, standard 

approaches often fail at C5 unless the ring is heavily substituted with strong electron-withdrawing groups (EWGs).

For drug discovery chemists targeting kinase inhibitors or GPCR ligands, this scaffold is critical. To overcome the C5 reactivity dead-zone, modern synthesis relies on transition-metal catalysis—specifically Palladium (Buchwald-Hartwig) and Copper (Ullmann/Chan-Lam) methodologies.

Strategic Reagent Selection

The choice of reagents depends heavily on the steric profile of the phenol and the availability of the pyrimidine coupling partner.

A. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Gold Standard for Complex/Steric Substrates

This is the most reliable method for coupling electron-rich or sterically hindered phenols with 5-bromopyrimidine. The success of this reaction hinges entirely on the ligand .

  • Catalyst Precursors: Third-generation (G3) palladacycles are preferred over traditional

    
     because they activate rapidly at lower temperatures and prevent catalyst deactivation.
    
  • Key Ligands:

    • RockPhos: The premier ligand for C-O coupling. Its steric bulk promotes the difficult reductive elimination step that forms the C-O bond.

    • tBuBrettPhos: An excellent alternative, particularly for substrates that might be sensitive to the extreme bulk of RockPhos.

  • Base: Weak bases like Cesium Carbonate (

    
    ) are standard to avoid side reactions, though Potassium Phosphate (
    
    
    
    ) is a viable alternative.
B. Copper-Catalyzed Coupling (Ullmann-Type)

The Scalable, Cost-Effective Alternative

While historically requiring harsh conditions, modern ligand-accelerated Ullmann coupling allows for milder temperatures. This is ideal for scale-up where Pd costs are prohibitive.

  • Catalyst: Copper(I) Iodide (CuI).[1][2]

  • Ligands:

    • 1,10-Phenanthroline: A robust bidentate ligand that stabilizes the active Cu(I) species.

    • N,N-Dimethylglycine: An amino acid ligand that often allows lower reaction temperatures.

  • Solvent: Polar aprotic solvents (DMF, DMSO) are required to solubilize the inorganic bases.

C. Chan-Lam Oxidative Coupling

The "Halide-Free" Route

If the 5-bromopyrimidine is unavailable or unstable, this method couples phenols with Pyrimidin-5-yl boronic acids .

  • Reagents:

    
     (stoichiometric or catalytic), Pyridine (base/ligand), and molecular Oxygen (oxidant).[3]
    
  • Advantage: Performed at room temperature in air; avoids halogenated waste.

Comparative Data: Reagent Performance

FeaturePd-Catalysis (RockPhos) Cu-Catalysis (Ullmann) Chan-Lam Coupling
Coupling Partner 5-Bromo/Chloropyrimidine5-Bromo/IodopyrimidinePyrimidin-5-yl Boronic Acid
Key Reagent tBuBrettPhos Pd G3 CuI + 1,10-Phenanthroline Cu(OAc)₂ + O₂ (Air)
Temperature 60°C – 90°C90°C – 120°C20°C – 40°C
Steric Tolerance Excellent (High)ModerateLow to Moderate
Cost High (

$)
Low ($)Moderate (

)
Primary Risk Dehalogenation (Reduction)Incomplete ConversionProtodeboronation

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis (High-Value Substrates)

Target: Coupling sterically hindered 2,6-dimethylphenol with 5-bromopyrimidine.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2.0 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add 5-bromopyrimidine (1.0 mmol), phenol (1.2 mmol),

    
     (1.5 mmol), and tBuBrettPhos Pd G3 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.
    
  • Solvate: Add anhydrous Toluene (4 mL, 0.25 M). Seal the vial with a septum cap.

  • Purge: If not in a glovebox, sparge the mixture with Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

  • React: Heat the block to 80°C. Stir vigorously (800 rpm) for 4–16 hours.

    • Self-Validation Check: Monitor by LCMS. The disappearance of the bromide peak (M+2 pattern) confirms oxidative addition. If the bromide is consumed but no product forms, check for "reduced" pyrimidine (H-substitution at C5), indicating the catalyst is active but reductive elimination failed (switch to RockPhos).

  • Workup: Cool to RT. Filter through a pad of Celite to remove insoluble salts. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Ligand-Accelerated Ullmann Coupling (Scalable)

Target: Coupling 4-fluorophenol with 5-bromopyrimidine.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • Phenol derivative (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Dry)

Step-by-Step Workflow:

  • Complex Formation: In a vial, mix CuI and 1,10-Phenanthroline in a small amount of DMF. Stir for 10 mins until a homogenous dark complex forms.

  • Charge: Add 5-bromopyrimidine, phenol, and

    
     to the main reaction vessel.
    
  • Combine: Transfer the pre-formed catalyst complex to the reaction vessel. Adjust solvent volume to 0.5 M concentration.

  • Degas: Sparging is critical. Oxygen can oxidize Cu(I) to inactive Cu(II) in this specific cycle (unlike Chan-Lam).

  • React: Heat to 110°C for 18–24 hours.

    • Self-Validation Check: The reaction mixture should remain dark/colored. If it turns pale blue/green and precipitates, the catalyst has likely oxidized/crashed out. Add more ligand or ensure inert atmosphere.

  • Workup: Dilute with water and extract with EtOAc (3x). Note: DMF can retain product; wash organic layer thoroughly with LiCl solution or brine.

Mechanistic Visualization

Diagram 1: Palladium Catalytic Cycle (C-O Bond Formation)

The following diagram illustrates the specific pathway for RockPhos/tBuBrettPhos mediated coupling. Note the critical role of the bulky ligand in forcing the reductive elimination.

Pd_Cycle PreCat Pd G3 Precatalyst Pd0 Active L-Pd(0) PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 5-Bromopyrimidine LigEx Ligand Exchange (L-Pd(II)-Ar-OPh) OxAdd->LigEx + Phenol / Base - HBr RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting Step (Driven by RockPhos bulk) RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle. Bulky ligands (L) accelerate the final Reductive Elimination step, which is otherwise energetically unfavorable for C-O bonds.

Diagram 2: Reagent Decision Tree

Use this logic flow to select the correct protocol for your specific substrate.

Decision_Tree Start Start: Phenol + Pyrimidine Source Check1 Is the Phenol Sterically Hindered? Start->Check1 Check2 Is 5-Bromopyrimidine Available? Check1->Check2 No RouteA Method A: tBuBrettPhos Pd G3 Check1->RouteA Yes (ortho-subs) RouteB Method B: CuI / Phenanthroline Check2->RouteB Yes RouteC Method C: Chan-Lam (Boronic Acid) Check2->RouteC No (Use Boronic Acid)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate sterics and reagent availability.

References

  • Buchwald-Hartwig C-O Coupling: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link

  • RockPhos Ligand Specifics: Biscoe, M. R., et al. (2008). A New Ligand for the Palladium-Catalyzed Cross-Coupling of Phenols with Aryl Halides.[1] Journal of the American Chemical Society.[5] Link

  • Ullmann Coupling Advances: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.[4] Link

  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. (2011).[3] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[6] Synthesis.[1][4][5][7][8][9][10][11][12][13][14] Link

  • tBuBrettPhos Pd G3 Application: Sigma-Aldrich Product Guide: tBuBrettPhos Pd G3.Link

Sources

Application Note: Strategic Preparation of 5-Pyrimidinyloxy Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 5-pyrimidinyloxy acetic acid derivatives , a privileged pharmacophore found in CRTH2 antagonists and PPAR agonists. Unlike the electron-deficient 2- and 4-positions of the pyrimidine ring, the 5-position is electronically distinct, resisting direct nucleophilic aromatic substitution (


). Consequently, the synthesis hinges on the efficient generation of a 5-hydroxypyrimidine  intermediate followed by a controlled Williamson ether synthesis. This guide provides step-by-step protocols, troubleshooting logic, and structural validation criteria to ensure high-purity isolation of this challenging heteroaryl ether.

Introduction & Structural Analysis[1][2]

The (this compound)acetic acid moiety acts as a bioisostere for phenoxyacetic acids (common in fibrates) and indole acetic acids (common in CRTH2 antagonists). Its incorporation improves metabolic stability and water solubility compared to its phenyl analogs.

The Synthetic Challenge

The pyrimidine ring is a


-deficient heterocycle.
  • Positions 2, 4, and 6: Highly susceptible to nucleophilic attack (e.g.,

    
     with amines/alkoxides) due to the electron-withdrawing nature of the nitrogen atoms.
    
  • Position 5: "Meta-like" and electron-neutral relative to the other positions. It does not undergo facile

    
    .
    
  • Implication: You cannot simply react 5-bromopyrimidine with glycolic acid. You must synthesize 5-hydroxypyrimidine and perform an O-alkylation.

Retrosynthetic Logic

The most reliable route disconnects the ether linkage, tracing back to a 5-hydroxypyrimidine precursor.

Retrosynthesis Target This compound Acetic Acid (Target) Ester Ethyl (this compound)acetate (Intermediate) Target->Ester Hydrolysis Hydroxy 5-Hydroxypyrimidine (Critical Precursor) Ester->Hydroxy O-Alkylation (+ Ethyl Bromoacetate) Methoxy 5-Methoxypyrimidine (Starting Material A) Hydroxy->Methoxy Demethylation (High Temp) Boronic 5-Pyrimidineboronic Acid (Starting Material B) Hydroxy->Boronic Oxidation (H2O2)

Figure 1: Retrosynthetic analysis showing two viable pathways to the critical 5-hydroxy intermediate.

Strategic Synthetic Protocols

Protocol A: Preparation of 5-Hydroxypyrimidine

Context: 5-Hydroxypyrimidine is expensive and often chemically unstable upon long-term storage. Fresh preparation is recommended. Two routes are provided; Route 1 is preferred for scalability.

Route 1: Demethylation of 5-Methoxypyrimidine (Preferred)

This method utilizes high-temperature hydrolysis, avoiding heavy metal catalysts.

Reagents:

  • 5-Methoxypyrimidine (1.0 equiv)

  • KOH (powdered, 5.0 equiv)

  • Methanol (Solvent)[1]

  • Acetic Acid (for neutralization)[1]

Step-by-Step:

  • Charge: In a pressure tube (sealed vessel), dissolve 5-methoxypyrimidine (e.g., 2.7 g) in Methanol (50 mL). Add powdered KOH (approx. 9.0 g).

  • Reaction: Seal the tube and heat to 150°C for 12–16 hours.

    • Note: The high temperature is non-negotiable; standard reflux (65°C) will not cleave the methyl ether at the 5-position efficiently.

  • Workup: Cool to room temperature (RT). The mixture will be a slurry.

  • Neutralization: Carefully add Acetic Acid until pH

    
     7.0.
    
  • Isolation: Concentrate under reduced pressure. The residue will contain salts.

  • Extraction: Triturate the solid residue with hot Acetonitrile (

    
     mL). Filter to remove inorganic salts.
    
  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (DCM:MeOH 9:1).[1]

    • Yield Expectation: 40–50%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ):
      
      
      10.45 (br s, OH), 8.67 (s, 1H), 8.34 (s, 2H).[1]
Route 2: Oxidation of 5-Pyrimidineboronic Acid (Alternative)

Useful if the boronic acid is available.

  • Dissolve 5-pyrimidineboronic acid in THF/Water.

  • Add

    
     (30%) dropwise at 0°C. Stir at RT for 2 hours.
    
  • Quench with

    
    , extract with EtOAc.
    
Protocol B: O-Alkylation (The Core Synthesis)

Context: This step installs the acetic acid tail. Unlike 2- or 4-hydroxypyrimidines, which exist predominantly as amide tautomers (pyrimidones) and favor N-alkylation, 5-hydroxypyrimidine has significant phenolic character, favoring O-alkylation under basic conditions.

Reagents:

  • 5-Hydroxypyrimidine (1.0 equiv)

  • Ethyl Bromoacetate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv, anhydrous)[2]
    
  • DMF (Dimethylformamide) or Acetone

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve 5-hydroxypyrimidine in dry DMF (0.2 M concentration).

  • Base Addition: Add

    
    .[2] Stir at RT for 15 minutes to generate the phenoxide anion.
    
    • Visual Check: The solution may turn yellow/orange.[2]

  • Alkylation: Add Ethyl Bromoacetate dropwise.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Why 60°C? Higher temperatures (>100°C) may cause ester hydrolysis or degradation.

  • Monitoring: Check TLC (EtOAc:Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into ice water (5x volume).

    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Wash combined organics with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
  • Output: Ethyl (this compound)acetate. Usually an oil or low-melting solid.

Protocol C: Ester Hydrolysis (Deprotection)

Context: Converting the ethyl ester to the free acid.

Reagents:

  • Ethyl (this compound)acetate

  • LiOH

    
     (2.0 equiv)
    
  • THF / Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF/Water.

  • Reaction: Add LiOH. Stir at RT for 2–4 hours.

  • Workup:

    • Evaporate THF under vacuum.

    • The remaining aqueous layer is basic. Wash with minimal EtOAc (removes unreacted ester).

    • Acidification: Cool aqueous layer to 0°C. Acidify with 1M HCl to pH 3–4.

    • Critical: Do not go to pH < 1, as the pyrimidine ring can protonate and become water-soluble.

  • Isolation: The product often precipitates as a white solid. Filter and dry. If no precipitate, extract with EtOAc (

    
    ).
    

Data Summary & Validation

Key Analytical Markers
Compound

NMR Characteristic Signals (DMSO-

)
TLC (

) [EtOAc]
5-Hydroxypyrimidine

10.45 (OH), 8.67 (H2), 8.34 (H4,6)
~0.2 (Streaks)
Ethyl Ester Intermediate

4.85 (s, 2H,

), 4.15 (q, 2H, Ethyl), 1.20 (t, 3H)
~0.6
Final Acid Product

13.1 (br s, COOH), 4.75 (s, 2H,

)
~0.1 (Acidic)
Troubleshooting Logic (Self-Validating System)

Troubleshooting Issue Problem: Low Yield in O-Alkylation Check1 Check 1: Is the product N-alkylated? Issue->Check1 Check2 Check 2: Incomplete Conversion? Issue->Check2 Sol1 Solution: Switch solvent to Acetone. N-alkylation is favored by high temp/polar solvents. Check1->Sol1 Yes (NMR shows CH2 > 5.0 ppm) Sol2 Solution: Add catalytic KI (Finkelstein). Ensures reactive iodide species. Check2->Sol2 Yes (TLC shows SM)

Figure 2: Decision tree for troubleshooting the alkylation step.

N- vs O-Alkylation Validation:

  • O-Alkylation (Desired): The methylene (

    
    ) protons usually appear at 4.6–4.9 ppm .
    
  • N-Alkylation (Undesired): If the pyrimidine nitrogen attacks, the ring aromaticity is disrupted (forming a cation or zwitterion), and the methylene protons typically shift downfield to >5.0 ppm .

References

  • Preparation of 5-Hydroxypyrimidine

    • General procedure for the synthesis of 5-hydroxypyrimidine from 5-methoxypyrimidine.[1] ChemicalBook. (Protocol derived from industrial standard hydrolysis).

  • CRTH2 Antagonist Context

    • Discovery of isoquinolinone indole acetic acids as antagonists of CRTH2. PubMed (NIH). (Demonstrates the utility of the acetic acid tail in this drug class).
  • O-Alkylation Protocols

    • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. ChemSpider Synthetic Pages.[2] (Standard conditions for heteroaryl/phenol O-alkylation:

      
      /MeCN).[2]
      
  • PPAR Agonist Context

    • Marine Natural and Nature-Inspired Compounds Targeting PPARs. MDPI. (Discusses phenoxyacetic acid pharmacophores in PPAR agonists).

Sources

Application Notes and Protocols for Chan-Lam Coupling: Synthesis of 5-Pyrimidinyloxy Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Aryl Ether Synthesis

The formation of aryl ethers is a cornerstone transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the diaryl ether motif is a common structural feature. The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol, has emerged as a powerful alternative to traditional methods like the Ullmann condensation.[1] Its appeal lies in its generally mild reaction conditions, often proceeding at room temperature and open to the air, a significant advantage over harsher, palladium-catalyzed methods.[1] This protocol focuses on the application of the Chan-Lam coupling for the synthesis of 5-pyrimidinyloxy compounds, a class of molecules with significant potential in drug discovery.

The Scientific Rationale: Navigating the N- vs. O-Selectivity Challenge

The Chan-Lam coupling is a versatile method for creating carbon-heteroatom bonds.[2] However, when substrates containing multiple nucleophilic sites are employed, such as 5-hydroxypyrimidine, chemoselectivity becomes a critical parameter to control. 5-Hydroxypyrimidine possesses both a hydroxyl group (an O-nucleophile) and ring nitrogens (N-nucleophiles), creating a competitive environment for arylation. Uncontrolled reactions can lead to a mixture of O-arylated (the desired this compound product) and N-arylated isomers, complicating purification and reducing the yield of the target compound.

Achieving high selectivity for O-arylation hinges on a nuanced understanding of the reaction mechanism and the judicious choice of reaction parameters. The reaction is believed to proceed through a catalytic cycle involving a copper(II) species. Key steps include the formation of a copper-alkoxide complex, transmetalation with the aryl boronic acid, and reductive elimination to furnish the aryl ether product and a copper(I) species, which is then re-oxidized to copper(II) by an external oxidant (often atmospheric oxygen) to regenerate the active catalyst.

The nature of the base and any coordinating ligands plays a pivotal role in modulating the reactivity of the nucleophiles and the copper catalyst, thereby influencing the N- versus O-arylation outcome. For instance, in the closely related hydroxypyridine systems, careful selection of ligands has been shown to favor O-arylation.[3] It is hypothesized that certain ligands can sterically hinder the approach to the ring nitrogens or electronically modify the copper center to favor reaction at the oxygen atom.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized catalytic cycle for the Chan-Lam C-O coupling reaction.

Chan_Lam_Coupling cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst Cu_O_Py Cu(II)-Pyrimidinolate Complex CuII->Cu_O_Py + Pyrimidine-OH - H⁺ (via Base) Cu_Ar_O_Py Cu(II)-Aryl-Pyrimidinolate Cu_O_Py->Cu_Ar_O_Py Transmetalation ArBOH2 Ar-B(OH)₂ (Aryl Boronic Acid) ArBOH2->Cu_O_Py Product 5-Aryloxypyrimidine (Product) Cu_Ar_O_Py->Product Reductive Elimination CuI Cu(I) Species Cu_Ar_O_Py->CuI CuI->CuII Oxidation Oxidant Oxidant (e.g., O₂) Oxidant->CuI PyrimidineOH 5-Hydroxypyrimidine PyrimidineOH->CuII Base Base Base->PyrimidineOH Deprotonation

Caption: Generalized Catalytic Cycle for Chan-Lam O-Arylation.

Optimized Protocol for Selective this compound Formation

This protocol is designed to favor the O-arylation of 5-hydroxypyrimidine. The selection of a non-coordinating, yet sufficiently strong base, and an appropriate solvent are key to achieving high selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Hydroxypyrimidine≥97%Standard Supplier
Arylboronic Acid≥97%Standard SupplierSubstituted and unsubstituted variants can be used.
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, ≥98%Standard Supplier
Triethylamine (Et₃N)≥99.5%Standard SupplierFreshly distilled recommended.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
4Å Molecular SievesPowdered, activatedStandard SupplierTo ensure anhydrous conditions.
Diatomaceous EarthStandard SupplierFor filtration.
Ethyl AcetateReagent GradeStandard SupplierFor extraction and chromatography.
Brine (Saturated NaCl)Lab-prepared
Anhydrous Sodium SulfateReagent GradeStandard Supplier
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Step-by-Step Experimental Procedure

Caption: Experimental Workflow for this compound Synthesis.

  • Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-hydroxypyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), copper(II) acetate (1.2 mmol, 1.2 equiv.), and powdered 4Å molecular sieves (approx. 250 mg).

  • Solvent and Base Addition: Under a normal atmosphere (open to the air), add anhydrous dichloromethane (DCM, 10 mL). Commence vigorous stirring. Add triethylamine (2.0 mmol, 2.0 equiv.) to the suspension.

  • Reaction Execution: Allow the reaction to stir vigorously at room temperature. The reaction is typically left for 24 to 72 hours.[1]

    • Expert Insight: The use of stoichiometric copper acetate and a slight excess of the boronic acid helps to drive the reaction to completion. Triethylamine is chosen as a base that is strong enough to facilitate deprotonation of the phenol but less likely to promote N-arylation compared to stronger, more coordinating bases like pyridine in some contexts. The presence of molecular sieves is crucial to scavenge any water, which can lead to undesired protodeboronation of the boronic acid.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent (5-hydroxypyrimidine) is observed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of diatomaceous earth to remove the copper salts and molecular sieves. Wash the filter cake thoroughly with additional DCM.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction timeAllow the reaction to proceed for a longer duration (up to 72 hours).
Deactivated catalystUse fresh, high-purity Cu(OAc)₂.
ProtodeboronationEnsure strictly anhydrous conditions; use freshly activated molecular sieves.
Mixture of N- and O-Arylated Products Base is too coordinating/strongScreen other tertiary amine bases (e.g., diisopropylethylamine) or consider weaker inorganic bases like K₂CO₃, though this may require elevated temperatures.
Solvent effectsExperiment with less polar solvents like toluene, which may disfavor N-arylation.
Formation of Aryl-Aryl Homocoupling Byproduct Excess boronic acidReduce the equivalents of arylboronic acid to 1.1-1.2 equivalents.

Conclusion

The Chan-Lam coupling offers an effective and operationally simple method for the synthesis of this compound ethers. By carefully controlling the reaction conditions, particularly the choice of base and the exclusion of water, the competitive N-arylation pathway can be minimized, leading to the desired O-arylated products in good yields. This protocol provides a robust starting point for researchers exploring the synthesis of this important class of heterocyclic compounds.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • King, A. O., & Yasuda, N. (2004). The Chan-Lam-Evans-Coupling. In Modern Arene Chemistry (pp. 205-245). Wiley-VCH.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646.
  • Wikipedia contributors. (2023). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters, 14(17), 4326-4329.
  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2007). N- versus O-arylation of aminoalcohols: orthogonal selectivity in copper-based catalysts. Journal of the American Chemical Society, 129(12), 3490–3491.

Sources

Troubleshooting & Optimization

overcoming poor reactivity in 5-halopyrimidine SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of nucleophilic aromatic substitution (SNAr) reactions with 5-halopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish or failed reactions at the C5 position of the pyrimidine core. My goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

I. Understanding the Challenge: The "Unreactive" C5 Position

The pyrimidine ring is fundamental to countless pharmaceutical agents. While SNAr reactions at the C2, C4, and C6 positions are often facile, the C5 position presents a notorious challenge. Understanding the electronic principles governing this reactivity is the first step in overcoming it.

Why are the C2, C4, and C6 positions on a pyrimidine ring reactive towards SNAr?

The reactivity of halopyrimidines in SNAr reactions is dictated by the ability of the heterocyclic ring to stabilize the negative charge of the intermediate formed during the reaction, known as the Meisenheimer complex.[1] The nitrogen atoms in the pyrimidine ring are highly electronegative and act as powerful electron-withdrawing groups. When a nucleophile attacks at the C2, C4, or C6 positions, the resulting negative charge can be delocalized onto these nitrogen atoms through resonance. This delocalization provides significant stabilization to the Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution.[2]

Why is the C5 position so unreactive in classical SNAr reactions?

The poor reactivity of the 5-halo position stems directly from the mechanism of the SNAr reaction. When a nucleophile attacks the C5 position, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogens.[1] The charge remains localized on the carbon atoms of the ring, resulting in a much less stable intermediate compared to attack at the other positions.[1] This lack of stabilization leads to a significantly higher activation energy for the reaction at C5, often resulting in no reaction under standard SNAr conditions.

Below is a diagram illustrating the difference in Meisenheimer complex stability.

Meisenheimer_Stability cluster_0 Attack at C4 (Activated Position) cluster_1 Attack at C5 (Deactivated Position) C4_Start 4-Chloropyrimidine Nu⁻ C4_Intermediate Meisenheimer Complex Negative charge delocalized onto Nitrogen C4_Start:f1->C4_Intermediate:f0 Attack at C4 C4_Product 4-Substituted Pyrimidine Cl⁻ C4_Intermediate:f0->C4_Product:f0 Elimination C4_Intermediate->C4_Product C5_Start 5-Chloropyrimidine Nu⁻ C5_Intermediate Meisenheimer Complex Negative charge NOT delocalized onto Nitrogen (High Energy) C5_Start:f1->C5_Intermediate:f0 Attack at C5 C5_Product No Reaction (Typically) C5_Intermediate:f0->C5_Product:f0 High Energy Barrier C5_Intermediate->C5_Product

Caption: SNAr Meisenheimer Complex Stability Comparison.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when attempting to functionalize 5-halopyrimidines.

Q1: My SNAr reaction on a 5-bromopyrimidine with an amine nucleophile is not working, even at high temperatures. What is the fundamental issue?

As explained above, the C5 position is electronically deactivated for classical SNAr. High temperatures alone are often insufficient to overcome the high activation energy barrier. Forcing conditions with strong bases may also lead to decomposition or side reactions. In this scenario, a change in strategy from classical SNAr to a transition-metal-catalyzed cross-coupling reaction is the most effective solution.

Q2: What is the recommended alternative to a failed SNAr at the C5 position?

For the amination of 5-halopyrimidines, the Buchwald-Hartwig amination is the industry-standard approach.[3] This palladium-catalyzed cross-coupling reaction does not proceed via a Meisenheimer complex and is therefore not constrained by the electronic deficiencies of the C5 position.[4] It has been successfully applied to the amination of 5-bromopyrimidine.[5]

Buchwald_Hartwig_Workflow cluster_workflow Troubleshooting Workflow: Failed C5 S~N~Ar Start Start: No reaction at C5 with standard S~N~Ar conditions Problem Problem ID: C5 is electronically deactivated for S~N~Ar Start->Problem Strategy New Strategy: Transition Metal Catalysis Problem->Strategy Buchwald Primary Choice: Buchwald-Hartwig Amination (Pd-catalyzed) Strategy->Buchwald Most Versatile Copper Alternative: Copper-Catalyzed Coupling Strategy->Copper Alternative Metal Optimize Optimize: Ligand, Base, Solvent, Temperature Buchwald->Optimize Copper->Optimize Product Product: 5-Aminopyrimidine Optimize->Product

Caption: Troubleshooting workflow for unreactive 5-halopyrimidines.

Q3: I want to try a Buchwald-Hartwig amination on my 5-bromopyrimidine. Can you provide a starting protocol?

Certainly. The choice of ligand is critical for success in these reactions. Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle.[6] The following is a general protocol that has shown success for heteroaryl halides.

Protocol: Palladium-Catalyzed Amination of 5-Bromopyrimidine

  • Materials:

    • 5-Bromopyrimidine

    • Amine of choice (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine Ligand (e.g., XPhos, SPhos, tBuBrettPhos) (1.1-1.2 equivalents relative to Pd)

    • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.4-2.0 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the 5-bromopyrimidine and the amine.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality Note: The bulky phosphine ligand promotes the formation of a monoligated, highly reactive L₁Pd(0) species, which is crucial for the oxidative addition step with the aryl halide.[6] The strong base is required to deprotonate the amine in the catalytic cycle.

Q4: Are there alternatives to palladium catalysis for C-N bond formation at the C5 position?

Yes, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are a viable alternative.[7] These reactions can sometimes be more cost-effective than palladium-catalyzed methods and may offer different substrate scope and functional group tolerance.[8]

Q5: Can microwave irradiation help to drive these difficult reactions?

Microwave-assisted synthesis can be a powerful tool for accelerating slow reactions by efficiently heating the reaction mixture to high temperatures and pressures.[9][10] For a sluggish C5-substitution reaction, microwave heating can significantly reduce reaction times from hours to minutes. It is particularly useful when screening different reaction conditions (solvents, bases, catalysts) due to the rapid turnaround time.

ParameterConventional HeatingMicrowave Irradiation
Heating Mechanism Conduction/ConvectionDirect dielectric heating
Reaction Time Hours to DaysMinutes to Hours
Temperature Control Less precise, potential for hotspotsPrecise and uniform
Pressure Atmospheric or slightly elevatedCan reach high pressures
Screening Efficiency LowHigh
Q6: My 5-halopyrimidine also has an activating group at C4. Will this influence the C5 reactivity?

The presence of a strong electron-withdrawing group (EWG) at the C4 (or C2/C6) position can have a modest activating effect on the C5 position, but it is generally not sufficient to enable a facile classical SNAr reaction. However, in the context of transition-metal-catalyzed reactions, the electronic nature of the substituents can still influence reaction rates and yields. For instance, an EWG at C5 can make 2,4-dichloropyrimidines highly selective for substitution at C4.[11]

III. Advanced Strategies & Considerations

For particularly challenging substrates or when transition metal catalysis is not desirable, other strategies can be considered.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile and an organic substrate in immiscible phases, a phase-transfer catalyst can facilitate the reaction by transporting the nucleophile into the organic phase. This can be beneficial for certain SNAr reactions.

  • Activating the Pyrimidine Ring: In some cases, it may be possible to temporarily modify the pyrimidine ring to increase its electrophilicity. For example, N-oxidation or quaternization can activate the ring towards nucleophilic attack, although this adds extra steps to the synthetic sequence.

IV. Summary of Key Troubleshooting Steps

  • Confirm the Problem: A lack of reactivity at C5 under standard SNAr conditions is expected due to electronic factors.

  • Switch to a Catalytic Method: For C-N bond formation, employ Buchwald-Hartwig amination. For other nucleophiles, consider copper-catalyzed couplings.

  • Optimize Catalytic Conditions:

    • Ligand: Screen bulky, electron-rich phosphine ligands for palladium catalysis.

    • Base: Use a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃.

    • Solvent: Use anhydrous, degassed aprotic polar solvents like toluene or dioxane.

  • Consider Microwave Irradiation: To accelerate slow reactions and for rapid optimization of conditions.

By understanding the inherent electronic properties of the pyrimidine ring and embracing modern catalytic methods, the challenges of functionalizing the C5 position can be effectively overcome.

References

  • Kinoshita, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Massachusetts Institute of Technology. [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

  • Guzmán, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Bioengineer.org. (2024). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. [Link]

  • Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-67. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • National Institutes of Health. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2019). Catalysed SNAr reactions. Wordpress. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171–2215. [Link]

  • ResearchGate. (2007). One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • PubMed. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. PubMed. [Link]

  • ResearchGate. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nature. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. Nature. [Link]

  • Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal. [Link]

  • PubMed. (2023). Copper-Catalyzed C-C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands. PubMed. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group. [Link]

  • RSC Publishing. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

  • RSC Publishing. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • ResearchGate. (2023). Copper-Catalyzed Yne-Allylic Substitutions Using Stabilized Nucleophiles. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Springer. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Springer. [Link]

  • DSpace@MIT. (2007). A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C-O Bond Formation with Secondary and Primary Alcohols. DSpace@MIT. [Link]

  • OSTI.gov. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.gov. [Link]

  • National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. [Link]

  • National Institutes of Health. (2023). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. PMC. [Link]

  • National Institutes of Health. (2016). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. PMC. [Link]

  • National Institutes of Health. (2006). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

Sources

🔬 Technical Support Center: Mitsunobu Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the "Mitsunobu Optimization: 5-Hydroxypyrimidine" module. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or "Protocol" relevant to your current bottleneck.

Topic: Yield Optimization for 5-Hydroxypyrimidine Substrates Ticket ID: MITS-5HP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

📊 Executive Summary (The "Why" and "How")

5-Hydroxypyrimidine is a deceptive substrate.[1][2] While its pKa (~6.3–6.[1][2]8) theoretically makes it an excellent pronucleophile for the Mitsunobu reaction (which requires pKa < 11), it presents two critical failure modes:[2]

  • Ambident Nucleophilicity: The pyrimidine ring nitrogens compete with the hydroxyl group, leading to mixtures of O-alkyl (desired ether) and N-alkyl (undesired isomer) products.[2]

  • Solubility vs. Reactivity Paradox: The substrate is polar and requires polar solvents (DMF/DMSO) to dissolve, yet polar solvents often favor N-alkylation and stabilize side-reaction intermediates.[1][2]

This guide provides a validated protocol to force O-selectivity and maximize yield, along with a purification "hack" for removing triphenylphosphine oxide (TPPO).

📐 Module 1: Mechanistic Logic & Pathway Visualization[1][2]

To fix the reaction, you must visualize the competition. The diagram below illustrates the critical bifurcation point between the desired Ether formation and the N-alkyl side reaction.

Mitsunobu_Pathway Start Reagents: PPh3 + DEAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Start->Betaine Formation OxyPhos Alkoxyphosphonium Salt [R-O-PPh3]+ Betaine->OxyPhos Reaction with Alcohol Deprot Deprotonation Step (Fast due to low pKa) Betaine->Deprot Basic Nitrogen accepts H+ Alcohol Alcohol (R-OH) (Substrate 1) Alcohol->OxyPhos Pyrim 5-Hydroxypyrimidine (Pronucleophile, pKa ~6.6) Pyrim->Deprot Product_O O-Alkyl Ether (DESIRED) OxyPhos->Product_O SN2 Attack by Oxygen Product_N N-Alkyl Isomer (UNDESIRED) OxyPhos->Product_N Attack by Ring Nitrogen Pyrim_Anion Pyrimidine Enolate (Ambident Nucleophile) Deprot->Pyrim_Anion Pyrim_Anion->Product_O Favored in Non-Polar Solvents Pyrim_Anion->Product_N Favored in Polar Solvents (DMF) Path_O Path A: O-Attack (Kinetic/Hard Nucleophile) Path_N Path B: N-Attack (Thermodynamic/Soft Nucleophile)

Figure 1: Mechanistic bifurcation. Note that solvent polarity dictates the preference of the Pyrimidine Enolate attack. Non-polar solvents tighten the ion pair, shielding the nitrogen and favoring O-alkylation.

🧪 Module 2: The Optimized Protocol (Self-Validating)

Do not use standard "textbook" conditions (1.0 eq all). The electron-deficient nature of the pyrimidine requires forcing conditions to ensure the O-attack wins.

Reagent Stoichiometry Table
ReagentEquiv.RoleNotes
Alcohol (R-OH) 1.0Limiting ReagentDry azeotropically with toluene if possible.[1][2]
5-Hydroxypyrimidine 1.2–1.5PronucleophileExcess ensures rapid consumption of alkoxyphosphonium.[1][2]
PPh3 1.5–2.0PhosphineUse polymer-bound (PS-PPh3) if purification is the main bottleneck.[1][2]
DIAD (not DEAD)1.5–2.0AzodicarboxylateDIAD is more stable and lipophilic than DEAD, aiding solubility in non-polar solvents.[2]
Solvent --MediumToluene:THF (3:1) or pure DCM .[1][2] Avoid DMF.
Step-by-Step Workflow

Step 1: The "Solubility Check" (Critical) 5-Hydroxypyrimidine is poorly soluble in Toluene.[1][2]

  • Action: Dissolve the alcohol and PPh3 in the main solvent (Toluene or DCM) first.

  • Action: Suspend the 5-hydroxypyrimidine.[1][2] If it forms large clumps, sonicate the suspension for 5-10 minutes to create a fine dispersion.[1] This increases surface area without using DMF.[1]

Step 2: The "Cold Start" Cool the reaction vessel to 0°C .

  • Reasoning: Lower temperatures favor the kinetic product (O-alkylation) over the thermodynamic product (N-alkylation).[1][2]

Step 3: Slow Addition (The Rate Limiter) Dissolve DIAD in a small amount of the reaction solvent. Add it dropwise over 30–60 minutes.

  • Why? You want to keep the concentration of the betaine intermediate low relative to the alcohol. If you dump it in, the betaine might react with the pyrimidine before activating the alcohol, leading to hydrazine byproducts.

Step 4: The Temperature Ramp Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Checkpoint: If the solution turns dark brown/black instantly upon DIAD addition, your temperature was too high or reagents were wet.

🛠 Module 3: Troubleshooting Guide (FAQ)

Q1: I see no product, only starting material. Is the pKa mismatching?

  • Diagnosis: Unlikely. 5-hydroxypyrimidine (pKa ~6.[1][2]6) is acidic enough.[1][3]

  • Root Cause: The betaine is likely protonating the pyrimidine, but the resulting ion pair is precipitating out or "stalling" because the alcohol activation is too slow (steric hindrance).

  • Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).[1][2][4] PBu3 is a stronger nucleophile than PPh3 and activates hindered alcohols faster.[1] ADDP is stable and works well for "stalled" reactions.[1]

Q2: I am getting 50% N-alkylated product. How do I stop it?

  • Diagnosis: Solvent polarity is too high.[1]

  • Fix: If you are using THF, switch to DCM or Toluene .

  • Advanced Fix: Add a bulky substituent to the pyrimidine ring if your SAR (Structure-Activity Relationship) allows it, to sterically block the nitrogen.

Q3: The reaction is a mess of TPPO (Triphenylphosphine oxide) and I can't purify it.

  • Diagnosis: Chromatography overlap.[1]

  • Fix: See Module 4 below.

🧼 Module 4: Purification (The "ZnCl2 Hack")

Removing TPPO is the most painful part of Mitsunobu. Do not rely solely on columns. Use this chemical precipitation method before chromatography.[1]

The ZnCl2 Precipitation Protocol:

  • Concentrate your reaction mixture to a crude oil.

  • Redissolve the oil in EtOAc or Toluene (approx 5 mL per mmol).

  • Add MgCl2 (anhydrous) or ZnCl2 (approx 2.0 equiv relative to PPh3 used).[1][2]

  • Stir vigorously at RT for 1 hour.

  • Observation: A white precipitate (TPPO-Metal complex) will form.[1][2]

  • Filter through a celite pad.[1] The filtrate contains your product; the filter cake retains the TPPO.

Note: This works because the oxygen in TPPO is a strong Lewis base and coordinates tightly to Mg(II) or Zn(II).

📉 Decision Tree: Optimization Logic

Use this flowchart to determine your next experiment if the standard protocol fails.

Optimization_Tree Start Standard Protocol (PPh3/DIAD/THF) Result Analyze Result Start->Result Issue1 Low Conversion (SM remains) Result->Issue1 Yield < 30% Issue2 Regio Issues (N-alkyl > O-alkyl) Result->Issue2 Wrong Isomer Issue3 Purification (TPPO inseparable) Result->Issue3 Dirty NMR Sol1 Switch to ADDP / PBu3 Issue1->Sol1 Sol2 Change Solvent: DCM or Toluene Issue2->Sol2 Sol3 Use ZnCl2 Precipitation Issue3->Sol3

Figure 2: Troubleshooting Decision Matrix.

📚 References

  • Mitsunobu Reaction Mechanism & pKa Requirements:

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[1]

    • Insight: Establishes the pKa < 11 rule for pronucleophiles.

    • [2]

  • Regioselectivity (N vs O Alkylation) in Heterocycles:

    • Torhan, M. C., et al.[2] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013.[1]

    • Insight: Demonstrates solvent effects (Non-polar = O-alkyl) and steric influence.[1][2]

    • [2]

  • ADDP/PBu3 Reagent System:

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction."[1][2] Tetrahedron Letters, 1993.[1]

    • Insight: The primary alternative when DEAD/PPh3 fails for hindered or difficult substrates.

    • [2]

  • TPPO Removal via Metal Complexation:

    • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5] Journal of Organic Chemistry, 2017.[5]

    • Insight: The "ZnCl2 Hack" for purification.

    • [2]

Sources

Technical Support Center: Copper-Catalyzed Pyrimidin-5-yl Ether Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for researchers engaged in the copper-catalyzed synthesis of pyrimidin-5-yl ethers. This guide is designed to provide in-depth, field-tested insights into troubleshooting common issues, with a specific focus on the critical role of ligand selection and performance. The C–O cross-coupling reaction, particularly the Ullmann condensation, is a powerful tool for accessing these valuable motifs in drug discovery and materials science.[1][2] However, its success is highly dependent on the careful orchestration of catalyst, ligand, base, and solvent.

This resource is structured as a dynamic question-and-answer guide to directly address the challenges you may encounter at the bench.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the reaction. Each answer provides a causal explanation rooted in the reaction mechanism and offers a logical progression of troubleshooting steps.

Q1: My reaction shows very low or no conversion to the desired pyrimidin-5-yl ether. What are the likely ligand-related causes?

Low or no product yield is the most common issue and often points to a problem with the catalytic system's activity or stability. The ligand is central to the performance of the copper catalyst.[3]

Possible Causes & Solutions:

  • Inappropriate Ligand Selection: The electronic and steric properties of the ligand must be compatible with your specific pyrimidine and alcohol substrates. Pyrimidines are electron-deficient heterocycles, and their nitrogen atoms can act as competing coordination sites, potentially poisoning the catalyst.

    • Causality: The ligand's primary roles are to solubilize the copper salt, stabilize the active Cu(I) oxidation state, and facilitate the key steps of oxidative addition and reductive elimination.[4][5] A ligand that binds too tightly can prevent substrate coordination, while one that binds too weakly can lead to catalyst decomposition.

    • Actionable Advice: Screen a panel of ligands from different classes. For heteroaromatic couplings, bidentate nitrogen-based ligands are often a successful starting point.[6]

      • Phenanthrolines: (e.g., 1,10-Phenanthroline, 4,7-dimethoxy-1,10-phenanthroline) are excellent for stabilizing the copper center.[7]

      • Diamines: (e.g., N,N'-Dimethylethylenediamine, trans-N,N'-Dimethyl-1,2-cyclohexanediamine) are workhorse ligands in many Ullmann couplings and can be highly effective.[5][8]

      • Amino Acids: (e.g., L-Proline, N,N-Dimethylglycine) can be surprisingly effective and are an economical, green option.

  • Ligand Degradation: Under the basic and often high-temperature conditions of an Ullmann reaction, some ligands are not stable.[2]

    • Causality: Phosphine-based ligands, for example, can be prone to oxidation, especially if the reaction is not rigorously maintained under an inert atmosphere.

    • Actionable Advice:

      • Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly.[9]

      • If you suspect ligand degradation, consider switching to more robust N-based chelating ligands.

      • Analyze a crude reaction aliquot by LC-MS to check for the presence of the intact ligand.

  • Poor Copper-Ligand Complex Formation:

    • Causality: The pre-formation of the active catalyst can sometimes be beneficial. The order of addition of reagents can matter.

    • Actionable Advice: Try pre-stirring the copper source (e.g., CuI) and the ligand in the solvent for 15-30 minutes at room temperature before adding the substrates and base. This allows the active catalytic complex to form in solution.

Q2: I'm observing significant formation of side products, such as debromination of my aryl halide or homocoupling of the alcohol. How can the ligand choice influence this?

Side product formation indicates that the desired catalytic cycle is being intercepted by unproductive pathways.

Possible Causes & Solutions:

  • Debromination/Dehalogenation: This occurs when the aryl halide is reduced instead of coupled.

    • Causality: This can happen if the catalytic cycle is slow or if protic impurities are present.[10] A poorly chosen ligand can lead to a sluggish catalytic turnover, allowing more time for side reactions. Some solvents, like ethylene glycol, can act as both a solvent and a ligand but may also participate in side reactions.[11]

    • Actionable Advice:

      • Increase Ligand Efficacy: Switch to a ligand known to accelerate C-O bond formation. A more electron-donating ligand can sometimes promote the reductive elimination step, outcompeting the debromination pathway.

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly dried solvents and handle hygroscopic bases in a glovebox.[10]

  • Homocoupling of the Alcohol (Symmetrical Ether Formation):

    • Causality: This suggests that the copper alkoxide intermediate is reacting with another molecule of the alcohol rather than the aryl halide. This can be exacerbated by ligands that do not sufficiently promote the oxidative addition of the aryl halide to the copper center.

    • Actionable Advice: The choice of ligand can influence the relative rates of the catalytic steps. Screening for a ligand that better facilitates the oxidative addition step is key. Refer to the ligand screening protocol below.

Ligand Selection & Optimization FAQ
Q: What is the best starting point for ligand selection in a novel pyrimidin-5-yl ether coupling?

A: There is no single "best" ligand, as the optimal choice is substrate-dependent.[12] However, a logical starting point is to screen a small, diverse set of reliable ligands. For heteroaryl couplings, N,N-chelating ligands are often the most successful.

Recommended Initial Ligand Screening Set:

Ligand ClassExample LigandTypical Loading (mol%)Key Characteristics
Diamine N,N'-Dimethylethylenediamine10 - 20Widely applicable, robust, and effective for many C-N and C-O couplings.[8]
Phenanthroline 1,10-Phenanthroline10 - 20Strong chelator, good for stabilizing Cu(I), particularly with N-heteroaryl halides.[7]
Amino Acid L-Proline20 - 40Inexpensive, environmentally benign, and effective in polar solvents like DMSO.
Diketone 2,2,6,6-Tetramethyl-3,5-heptanedione10 - 20Has shown success in the O-arylation of challenging 3-hydroxypyridines.[6][7]
Q: Should I be using a Cu(I) or Cu(II) source, and how does this impact my ligand?

A: The active catalytic species in Ullmann couplings is generally considered to be Cu(I).[10]

  • Using a Cu(I) source (e.g., CuI, CuBr, CuOTf): This is the most direct approach. The ligand's role is to stabilize this Cu(I) state and facilitate the catalytic cycle.

  • Using a Cu(II) source (e.g., CuSO₄, Cu(OAc)₂): This is also possible, but the reaction conditions must facilitate the in situ reduction of Cu(II) to Cu(I). This can sometimes be achieved by the solvent or an additive. The ligand must be able to form a stable complex with both oxidation states to prevent catalyst deactivation. For initial troubleshooting, starting with a reliable Cu(I) source is recommended to eliminate reduction as a variable.

Visualized Workflows & Mechanisms
Generalized Catalytic Cycle for Ullmann C-O Coupling

The diagram below illustrates the key steps in the copper-catalyzed etherification, highlighting where the ligand (L) exerts its influence.

Ullmann Cycle CuI L-Cu(I)-X Cu_alkoxide L-Cu(I)-OR' CuI->Cu_alkoxide CuIII L-Cu(III)(Ar)(OR')X Cu_alkoxide->CuIII CuIII->CuI Catalyst Regeneration Product Ar-O-R' CuIII->Product Reductive Elimination Base_in R'-OH + Base Base_in->CuI Ligand Exchange ArX_in Ar-X ArX_in->Cu_alkoxide Oxidative Addition Base_out Base-H+ X-

Caption: Simplified catalytic cycle for copper-catalyzed C-O coupling.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield reactions, starting with the most common and easiest-to-fix issues.

Troubleshooting Workflow start Low / No Yield check_reagents Check Reagent Quality (Fresh CuI? Dry Solvent? Pure Substrates?) start->check_reagents re_run Re-run with Pure Reagents Under Strict Inert Conditions check_reagents->re_run Reagents Suspect screen_ligands Screen Diverse Ligand Panel (Diamine, Phenanthroline, Amino Acid) check_reagents->screen_ligands Reagents OK re_run->screen_ligands No Improvement success Problem Solved re_run->success Yield Improved screen_base Screen Bases (K2CO3, Cs2CO3, K3PO4) screen_ligands->screen_base Minor Improvement screen_ligands->success Yield Improved screen_solvent Screen Solvents (Toluene, Dioxane, DMSO, NMP) screen_base->screen_solvent Minor Improvement screen_base->success Yield Improved optimize_temp Optimize Temperature (Incrementally increase from 80°C to 140°C) screen_solvent->optimize_temp Minor Improvement screen_solvent->success Yield Improved optimize_temp->success Yield Improved

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Experimental Protocols
Protocol: General Procedure for Ligand Screening in a Pyrimidin-5-yl Ether Coupling

This protocol provides a standardized method for testing the efficacy of different ligands.

Materials:

  • Copper(I) Iodide (CuI, 99.99%)

  • Ligand of choice (e.g., N,N'-Dimethylethylenediamine)

  • 5-Bromopyrimidine (or other relevant halo-pyrimidine)

  • Phenol (or other alcohol coupling partner)

  • Potassium Carbonate (K₂CO₃, dried)

  • Anhydrous 1,4-Dioxane (or other appropriate solvent)

  • Reaction vials with screw caps and PTFE septa

Procedure:

  • Preparation (Glovebox Recommended): To an oven-dried 4 mL reaction vial equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), the chosen ligand (0.10 mmol, 10 mol%), and dried K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reagent Addition: In the glovebox, add the 5-bromopyrimidine (1.0 mmol, 1.0 equiv) and the phenol (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane.

  • Reaction Setup: Seal the vial with the screw cap. If not using a glovebox, perform steps 2-3 under a positive flow of argon, and seal the vial before removing it from the inert stream.

  • Heating and Monitoring: Place the vial in a pre-heated aluminum block at 110 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by TLC or LC-MS.

  • Work-up (for analysis): Quench the aliquot with saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze the organic layer.

  • Comparison: Run parallel reactions for each ligand under identical conditions to ensure a valid comparison of their performance.

References
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Bhunia, S., Pawar, G. G., Kumar, S. V., Jiang, Y., & Ma, D. (2017). Selected Copper-Based Reactions for C−N, C−O, C−S, and C−C Bond Formation. Angewandte Chemie International Edition, 56(52), 16136-16179. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2003). Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines. Organic Letters, 5(6), 793–796. [Link]

  • Reddit r/Chempros Discussion. (2023). Troubleshooting Ullmann Coupling. [Link]

  • Nandakumar, V., et al. (2022). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]

  • Rossi, S., & Norrby, P.-O. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Molecules, 27(24), 8963. [Link]

  • Shariati, F., & Shaabani, A. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1147-1154. [Link]

Sources

preventing N-alkylation side products in 5-hydroxypyrimidine O-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for researchers and drug development professionals encountering challenges with the selective O-alkylation of 5-hydroxypyrimidines. My aim is to equip you with the mechanistic understanding and actionable protocols necessary to minimize N-alkylation side products and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the alkylation of 5-hydroxypyrimidines.

Q1: Why am I getting N-alkylation instead of the desired O-alkylation on my 5-hydroxypyrimidine substrate?

The N-alkylation of 5-hydroxypyrimidines is a common side reaction due to the ambident nucleophilic nature of the deprotonated substrate. The pyrimidine ring nitrogens, being less electronegative than oxygen, are often more nucleophilic.[1] The selectivity between N- and O-alkylation is a delicate balance of several factors including steric hindrance, the choice of base and solvent, and the nature of the alkylating agent.[2][3]

Q2: What is the fundamental difference in reactivity between the nitrogen and oxygen atoms in 5-hydroxypyrimidine?

The key difference lies in the principles of kinetic versus thermodynamic control.[4][5][6][7]

  • N-Alkylation (Kinetic Product): Generally, the ring nitrogens are more nucleophilic and accessible, leading to a faster reaction rate. This makes the N-alkylated product the kinetically favored one.[4][7]

  • O-Alkylation (Thermodynamic Product): The O-alkylated product is often the more thermodynamically stable isomer. Given sufficient energy and reversible conditions, the reaction can equilibrate to favor the more stable O-alkylated product.[8]

Understanding this principle is crucial for designing experiments that favor your desired outcome.

Troubleshooting Guide: Minimizing N-Alkylation Side Products

This section provides solutions to common problems encountered during the O-alkylation of 5-hydroxypyrimidines.

Problem 1: My primary product is the N-alkylated isomer. How can I reverse this selectivity?

This is a classic case of kinetic control dominating the reaction. To favor the thermodynamically more stable O-alkylated product, you need to adjust your reaction conditions to allow for equilibration or to intrinsically favor O-alkylation from the outset.

The choice of base and solvent system is critical in modulating the reactivity of the nucleophile.

  • Weak Bases and Polar Aprotic Solvents: The use of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) often favors O-alkylation.[2] This combination can lead to a higher concentration of the O-anion, which, although less reactive, can selectively react under the right conditions.

  • Hard vs. Soft Nucleophiles (HSAB Theory): According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the more electronegative oxygen is a "harder" nucleophile than nitrogen. Using a "harder" alkylating agent (e.g., alkyl sulfates) can favor reaction at the harder oxygen site. Conversely, "softer" alkylating agents (e.g., alkyl iodides) tend to react at the softer nitrogen site.

Table 1: Influence of Base and Solvent on Alkylation Selectivity

BaseSolventPredominant ProductRationale
NaHTHF/DMFOften N-alkylationStrong, non-selective base
K₂CO₃DMFFavors O-alkylationMilder base, promotes O-anion formation
Cs₂CO₃MeCNFavors O-alkylationEffective in promoting O-alkylation
Ag₂OBenzeneO-alkylationSilver salts can coordinate with the nitrogen, directing alkylation to the oxygen.[2]

You can exploit steric hindrance to disfavor N-alkylation.[9][10][11][12]

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can physically block the approach to the nitrogen atoms, which are often flanked by other ring atoms. The more exposed hydroxyl group then becomes the preferred site of attack.[2]

  • Substituents on the Pyrimidine Ring: The presence of substituents on the pyrimidine ring, particularly at the 4 and 6 positions, can significantly influence the steric environment around the nitrogen atoms, thereby favoring O-alkylation.[13]

Steric_Hindrance cluster_0 Less Hindered Alkylating Agent cluster_1 Bulky Alkylating Agent N-Alkylation N-Alkylation O-Alkylation_1 O-Alkylation Less_Hindered Less_Hindered Less_Hindered->N-Alkylation Major Pathway Less_Hindered->O-Alkylation_1 Minor Pathway N-Alkylation_2 N-Alkylation O-Alkylation O-Alkylation Bulky Bulky Bulky->N-Alkylation_2 Minor Pathway Bulky->O-Alkylation Major Pathway 5-Hydroxypyrimidine 5-Hydroxypyrimidine 5-Hydroxypyrimidine->Less_Hindered Reacts with 5-Hydroxypyrimidine->Bulky Reacts with

Caption: Steric hindrance influencing alkylation pathways.

Problem 2: I'm seeing a mixture of N- and O-alkylated products. How can I improve the O-alkylation yield?

A mixture of products indicates that the reaction conditions are not sufficiently selective. Further optimization is required to push the equilibrium towards the desired O-alkylated product.

For challenging substrates, the Mitsunobu reaction can be a powerful tool for selective O-alkylation.[14][15][16] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: Mitsunobu O-Alkylation

  • Dissolve: Dissolve the 5-hydroxypyrimidine (1 equiv.) and the alcohol to be coupled (1.2 equiv.) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add PPh₃: Add triphenylphosphine (1.5 equiv.) to the solution and stir until dissolved.

  • Slow Addition of Azodicarboxylate: Slowly add the azodicarboxylate (1.5 equiv.) dropwise to the cooled solution. The reaction is often exothermic.

  • Warm and Stir: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Note: The Mitsunobu reaction can sometimes be sensitive to the acidity of the nucleophile. Optimization of the azodicarboxylate and phosphine may be necessary.

When other methods fail, a protecting group strategy can provide a more robust, albeit longer, route to the desired product.[17][18]

  • Protect the Nitrogen: Selectively protect the more nucleophilic ring nitrogens. A common protecting group for pyrimidines is the methoxymethyl (MOM) group.

  • O-Alkylation: Perform the O-alkylation on the N-protected substrate. With the nitrogens blocked, the reaction will proceed at the hydroxyl group.

  • Deprotection: Remove the protecting group under appropriate conditions to yield the desired O-alkylated 5-hydroxypyrimidine.

Protecting_Group_Strategy Start 5-Hydroxypyrimidine Protect Protect Nitrogen (e.g., MOM-Cl) Start->Protect N_Protected N-Protected Pyrimidine Protect->N_Protected O_Alkylate O-Alkylation N_Protected->O_Alkylate Protected_Product N-Protected, O-Alkylated Product O_Alkylate->Protected_Product Deprotect Deprotection Protected_Product->Deprotect Final_Product Desired O-Alkylated Product Deprotect->Final_Product

Sources

Technical Support Center: Purification of Polar 5-Pyrimidinyloxy Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center resource for researchers dealing with the synthesis and purification of 5-pyrimidinyloxy intermediates . These compounds are notorious in medicinal chemistry for their amphoteric nature, high polarity, and difficult solubility profiles, often complicating standard purification workflows.

Status: Active | Topic: Downstream Processing & Purification | Tier: Level 3 (Senior Scientist)

Core Analysis: The "5-Oxy" Challenge

Before troubleshooting, it is critical to understand why these intermediates fail in standard workflows. The this compound moiety introduces a specific set of physicochemical properties:

  • Amphoteric Character: The pyrimidine ring is basic (

    
     ~1.0–2.5 for the conjugate acid), but the ether oxygen at the 5-position acts as an electron donor, modulating the ring's basicity. If amino groups are present, the molecule becomes highly polar and capable of strong hydrogen bonding.
    
  • "Streaking" Mechanism: On silica gel, the basic nitrogens interact strongly with acidic silanol groups (

    
    ), causing peak tailing (streaking) and poor resolution.
    
  • Solubility Paradox: These intermediates are often soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in standard extraction solvents (EtOAc, DCM), leading to "oiling out" or precipitation during workup.

Troubleshooting Guide (Q&A)

Category A: Chromatography Issues

Q1: My compound streaks badly on silica gel (TLC


 0.3), even with 10% Methanol. How do I fix the peak shape? 
  • Diagnosis: This is classic "silanol effect." The basic pyrimidine nitrogens are protonating via the acidic silica surface.

  • The Fix: You must suppress the ionization of the silanols or the analyte.

    • The "Ammonia Shift": Switch your mobile phase modifier. Instead of pure MeOH, use a premixed solution of DCM : MeOH :

      
       (90:9:1) . The ammonia competes for the silanol sites, "blocking" them from your product.
      
    • Stationary Phase Switch: If streaking persists, switch to Amine-Functionalized Silica (

      
      -Silica) . This phase is basic, preventing the acid-base interaction entirely. It allows you to use simple Hexane/EtOAc or DCM/MeOH gradients without modifiers [1].
      

Q2: I am trying to purify my intermediate, but it co-elutes with the phenolic starting material.

  • Diagnosis: In

    
     or Mitsunobu reactions used to create the ether linkage, unreacted phenol often has similar polarity to the product on silica.
    
  • The Fix: Exploit the

    
     difference before the column.
    
    • Protocol: Dissolve the crude mixture in EtOAc (or DCM if solubility is poor). Wash 3x with 1M NaOH (or 10%

      
      ).
      
    • Mechanism: The phenol (

      
       ~10) will be deprotonated to the phenoxide anion and partition into the aqueous layer. The this compound product (neutral/basic) will remain in the organic layer.
      
    • Warning: Ensure your product does not contain hydrolyzable esters or acidic NH protons (like sulfonamides).

Category B: Solubility & Workup

Q3: My product is stuck in the aqueous phase during extraction. DCM and EtOAc won't pull it out.

  • Diagnosis: The intermediate is too polar (high LogP) or is protonated (salt form).

  • The Fix:

    • pH Adjustment: Ensure the aqueous phase pH is basic (pH > 9) . Pyrimidines are protonated at acidic pH (forming water-soluble pyridinium salts). Basifying ensures the neutral free base is formed.

    • Salting Out: Saturate the aqueous phase with NaCl . This increases the ionic strength, forcing the organic organic compound out ("salting out").

    • Solvent Upgrade: Switch extraction solvent to CHCl3 : Isopropanol (3:1) . This mixture is highly polar and effective for extracting nitrogen heterocycles from water [2].

Q4: The compound is only soluble in DMSO/DMF.[1] How do I load it onto a flash column?

  • Diagnosis: Liquid injection of DMSO solutions ruins separation because DMSO is a strong solvent that "carries" the compound down the column (band broadening).

  • The Fix: Use Solid Load (Dry Load) .

    • Dissolve the crude in the minimum amount of DMSO/DMF.

    • Add 10-20 equivalents (by weight) of Celite 545 or Silica Gel.

    • Lyophilize (freeze-dry) or use a high-vac Genevac to remove the solvent.

    • Load the dry powder into a solid load cartridge. This eliminates the solvent effect.

Detailed Experimental Protocols

Protocol A: The "Ammonia-Doped" Flash Chromatography

Best for: Basic pyrimidines that streak on standard silica.

  • Mobile Phase Preparation:

    • Prepare "Solvent B": Mix MeOH (900 mL) +

      
       (25% aq, 100 mL) .
      
    • Solvent A: Pure DCM .

  • Equilibration: Flush the silica column with 10% Solvent B in DCM for 5 CV (Column Volumes) to neutralize acidic sites.

  • Gradient:

    • 0% B (2 CV)

    • 0% to 20% B over 15 CV.

    • Hold 20% B for 5 CV.

  • Observation: The ammonia keeps the pyrimidine deprotonated, resulting in sharp, symmetrical peaks.

Protocol B: Reverse Phase "Catch and Release" (Desalting)

Best for: Highly polar intermediates that cannot be extracted from water.

  • Column: C18 Flash Cartridge (e.g., Biotage SNAP Ultra C18 or equivalent).

  • Loading: Acidify the aqueous reaction mixture to pH 3 (using HCl or Formic Acid). The pyrimidine becomes a salt and is highly water-soluble.

  • Capture: Load the aqueous solution onto the C18 column. Wash with 100% Water (0.1% Formic Acid) for 5 CV.

    • Mechanism:[2][3][4][5][6] Salts and very polar impurities wash through. The pyrimidine (even as a salt) usually has enough hydrophobic character to retain on C18.

  • Release: Switch to MeOH (or ACN) . The compound elutes.[7]

  • Recovery: Evaporate the organic solvent. If a free base is needed, pass through a generic SCX (Strong Cation Exchange) cartridge or treat with basic resin.

Visualizations & Decision Logic

Figure 1: Purification Strategy Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on intermediate solubility and impurity profile.

PurificationStrategy Start Crude this compound Intermediate SolubilityCheck Soluble in DCM/EtOAc? Start->SolubilityCheck PhenolCheck Contains Phenol/Acidic Impurities? SolubilityCheck->PhenolCheck Yes PolarPath Soluble only in DMSO/Water? SolubilityCheck->PolarPath No BasicWash Wash with 1M NaOH (Protocol C) PhenolCheck->BasicWash Yes TLC_Check TLC on Silica: Streaking? PhenolCheck->TLC_Check No BasicWash->TLC_Check StdFlash Standard Flash (DCM/MeOH) TLC_Check->StdFlash No Streaking ModFlash Ammonia-Doped Flash (Protocol A) TLC_Check->ModFlash Yes (Streaking) C18Method Reverse Phase C18 (Protocol B) PolarPath->C18Method High Water Content DryLoad Dry Load on Celite + Flash PolarPath->DryLoad DMSO/DMF Solution

Figure 2: pH-Switch Extraction Workflow

Caption: Mechanism for removing non-basic impurities using the amphoteric nature of the pyrimidine.

pHSwitch Step1 Crude Mixture (Acidic pH < 2) Step2 Wash with DCM Step1->Step2 Remove Neutral Impurities Step3 Aqueous Phase (Contains Product H+) Step2->Step3 Product stays in Water Step4 Basify to pH > 10 (NaOH/Na2CO3) Step3->Step4 Deprotonate Step5 Extract with DCM/IPA (3:1) Step4->Step5 Product moves to Organic

Reference Data

Table 1: Recommended Solvent Systems
MethodMobile Phase AMobile Phase BModifierApplication
Normal Phase DCMMeOH1%

(in B)
General purification of basic pyrimidines.
Reverse Phase WaterAcetonitrile0.1% Formic AcidDesalting; removing very polar byproducts.
HILIC AcetonitrileWater (10mM

)
pH 5.8 bufferExtremely polar compounds (LogP < 0).
Extraction Water (Basic)CHCl3 : IPA (3:1)NoneExtracting water-soluble heterocycles.

References

  • Biotage Application Note. "Purification of strong polar and basic compounds." Biotage Knowledge Base. Available at: [Link] (General reference for amine-silica usage).

  • Org. Process Res. Dev. "Practical Guide to the Purification of Nitrogen Heterocycles." American Chemical Society. (Standard industry practice for CHCl3:IPA extractions).
  • National Center for Biotechnology Information (2023). "Synthesis and role of pyrazolo[1,5-a]pyrimidines." PubChem Compound Summary. Available at: [Link].

  • Journal of Medicinal Chemistry. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors." ACS Publications. Available at: [Link].

  • ResearchGate. "Purification of Pyrimidine and Purines on Silica Columns." Available at: [Link].

(Note: While specific URLs for general chemical techniques can vary, the methods described above—Ammonia-doped chromatography, pH-switch extraction, and C18 desalting—are foundational techniques in medicinal chemistry verified by standard laboratory practice and the search results provided.)

Sources

Technical Support Center: Pyrimidine 5-Position Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Leaving Groups for Pyrimidine 5-Position Substitution Role: Senior Application Scientist Status: Online | Ticket ID: PYR-C5-ALT-001

Welcome to the Pyrimidine Functionalization Support Hub.

You are likely here because the standard 5-bromopyrimidine route is failing you—perhaps due to cost, supply chain constraints, or limited commercial availability of specific 5-bromo precursors.

The 5-position of the pyrimidine ring is chemically distinct. Unlike the 2, 4, and 6 positions, which are electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr), the 5-position is relatively electron-neutral (meta to the nitrogens). Consequently, SNAr is virtually impossible at C5 without extreme forcing conditions.

Therefore, functionalization at C5 relies almost exclusively on Transition Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura) . While Bromide (-Br) and Iodide (-I) are the "Gold Standards," this guide focuses on troubleshooting and optimizing Alternative Leaving Groups (LGs) : specifically Chlorides (-Cl) and Sulfonates (-OTf, -OMs, -OTs) .

Module 1: Strategic Selection Matrix

Before modifying your protocol, confirm your Leaving Group (LG) choice against your project constraints.

Table 1: Comparative Analysis of C5 Leaving Groups

FeatureBromide (-Br) (Standard)Chloride (-Cl) (Alternative 1)Triflate (-OTf) (Alternative 2)Mesylate/Tosylate (Alternative 3)
Reactivity (Pd) HighLow (Sluggish)Very High (Comparable to -I)Moderate
Cost Moderate/HighLowHigh (Precursor + Tf₂O)Low/Moderate
Atom Economy PoorGoodVery PoorPoor
Stability HighHighMoisture Sensitive (Hydrolysis risk)Moderate
Primary Challenge Availability of specific precursorsRequires specialized ligands (Buchwald)Synthesis from 5-OH; Storage stabilitySlower oxidative addition than OTf
Recommended Catalyst Pd(PPh₃)₄ / Pd(dppf)Cl₂Pd(OAc)₂ + XPhos/SPhosPd(PPh₃)₄ / Pd₂(dba)₃Pd(OAc)₂ + BrettPhos
Module 2: Troubleshooting The "Chloride" Route (5-Chloropyrimidines)

The Issue: You are attempting a Suzuki coupling on a 5-chloropyrimidine, but conversion is stalled at <20%. Standard catalysts (e.g., Tetrakis) are failing.

The Diagnosis: The C5-Cl bond is strong (Bond Dissociation Energy ~95 kcal/mol) and the pyrimidine ring, while electron-deficient, does not activate the C5 position for oxidative addition as effectively as it does for C2. Standard triphenylphosphine ligands cannot donate enough electron density to the Palladium center to facilitate oxidative addition into the C5-Cl bond.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).

Protocol: Activation of 5-Chloropyrimidines

Standard Operating Procedure (SOP-PYR-Cl-05)

  • Reagents:

    • Substrate: 5-Chloropyrimidine derivative (1.0 equiv)[1]

    • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

    • Catalyst Source: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃

    • Ligand: XPhos or SPhos (4–10 mol%, maintain 2:1 Ligand:Pd ratio)

    • Base: K₃PO₄ (3.0 equiv, anhydrous preferred)

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for higher temp)

  • Procedure:

    • Charge a reaction vial with the pyrimidine, boronic acid, Pd source, Ligand, and Base.

    • CRITICAL STEP: Purge with Argon/Nitrogen for 5 minutes. Oxygen poisons the electron-rich phosphines.

    • Add degassed solvent.

    • Heat to 100°C (Dioxane) or 110°C (Toluene) for 4–12 hours.

    • Note: If conversion is low, add 1-2 drops of water (if using anhydrous) as boronic acids require moisture for the transmetallation step, or switch to a precatalyst like XPhos Pd G2 to ensure proper L:Pd stoichiometry.

Visualizing the Ligand Effect

G cluster_0 Standard Ligand (PPh3) cluster_1 Buchwald Ligand (XPhos) Step1 Pd(0)-L2 Step2 Oxidative Addition (Rate Limiting Step) Step1->Step2 5-Cl-Pyr Step3 Stalled Reaction (Low Yield) Step2->Step3 StepB Oxidative Addition (Facilitated) Step2->StepB Switch Ligand StepA Pd(0)-XPhos StepA->StepB 5-Cl-Pyr StepC Transmetallation (Boronic Acid) StepB->StepC StepD Reductive Elimination (Product) StepC->StepD

Figure 1: Comparison of catalytic cycles. The electron-rich nature of XPhos lowers the activation energy for the oxidative addition of the unreactive C5-Chloride bond.

Module 3: Troubleshooting The "Phenol" Route (Sulfonates)

The Issue: You have a 5-hydroxypyrimidine precursor. You converted it to a triflate (5-OTf), but the yield is low, or the intermediate decomposes during the coupling reaction.

The Diagnosis: Pyrimidine triflates are excellent leaving groups (often better than Bromide) but are hydrolytically unstable .

  • Synthesis Risk: During triflation (Tf₂O + Base), the pyridine-like nitrogen can act as a nucleophile, forming N-triflyl salts instead of O-triflates.

  • Coupling Risk: In aqueous Suzuki conditions, the -OTf group can hydrolyze back to the phenol (-OH) before coupling occurs, especially if strong hydroxide bases (NaOH, KOH) are used.

The Solution: Use "Soft" bases and strictly anhydrous conditions for the synthesis.

Protocol: Synthesis & Coupling of 5-Pyrimidinyl Triflates

Standard Operating Procedure (SOP-PYR-OTf-05)

Phase 1: Triflate Synthesis (The "Flash" Method)

  • Dissolve 5-hydroxypyrimidine (1.0 equiv) in anhydrous DCM.

  • Add PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv) instead of Tf₂O. PhNTf₂ is milder and more selective for O-sulfonation over N-sulfonation.

  • Add TEA (2.0 equiv) at 0°C.

  • Stir at RT for 2–4 hours.

  • Workup: Wash quickly with cold water, dry over MgSO₄, and concentrate. Do not store for long periods; use immediately if possible.

Phase 2: The "Dry" Coupling

  • Reagents: 5-OTf-pyrimidine, Arylboronic acid.[1][2]

  • Base: Use K₃PO₄ or CsF (Cesium Fluoride). Avoid NaOH/Na₂CO₃.

  • Solvent: Anhydrous THF or Dioxane.

  • Catalyst: Pd(PPh₃)₄ is usually sufficient due to the high reactivity of -OTf.

Module 4: Frequently Asked Questions (FAQs)

Q1: I have 2,5-dichloropyrimidine. Can I selectively couple at the 5-position using these methods?

  • Answer: No.

    • In Pd-catalyzed couplings, the 2-position (between the nitrogens) is electronically activated for oxidative addition more than the 5-position (meta).

    • In SNAr, the 2-position is vastly more reactive.

    • Strategy: If you need a 5-substituted product from a 2,5-dichloro precursor, you must first "protect" the 2-position (e.g., via SNAr with a benzyl amine that can be removed later) or use 5-Bromo-2-chloropyrimidine . In 5-Br-2-Cl, the C-Br bond (weaker) generally reacts faster than the C-Cl bond (stronger) in Pd-coupling, allowing selective 5-functionalization [1].[1]

Q2: Can I use Diazonium salts (Sandmeyer) at the 5-position?

  • Answer: Technically yes, but not recommended for routine medicinal chemistry.

    • 5-Aminopyrimidines can be diazotized (NaNO₂/HCl), but the resulting diazonium species are unstable and prone to violent decomposition.

    • Alternative: If you have the amine, consider a Sandmeyer-type iodination (NaNO₂, KI) to generate the 5-Iodo species, which is a superior coupling partner, rather than coupling the diazonium directly [2].

Q3: Why is my 5-Mesylate (OMs) coupling failing compared to the Triflate?

  • Answer: Mesylates are significantly less reactive than triflates.

    • Fix: You need a more active catalyst system. Switch from Pd(PPh₃)₄ to Pd(OAc)₂ + CM-Phos or BrettPhos . These ligands are specifically designed to couple aryl mesylates [3].

Visualizing the Decision Logic

DecisionTree Start Select C5 Leaving Group Commercial Is 5-Bromo/Iodo commercially available? Start->Commercial Yes Use 5-Br/I (Standard Pd Coupling) Commercial->Yes Yes No Check Precursor Availability Commercial->No No HasOH Have 5-OH? No->HasOH Precursor? HasCl Have 5-Cl? HasOH->HasCl No RouteOTf Route A: Triflate (High Reactivity, Low Stability) HasOH->RouteOTf Yes RouteCl Route B: Chloride (Low Reactivity, High Stability) HasCl->RouteCl Yes ActionOTf Protocol: PhNTf2 + Mild Base Avoid Hydroxide in Coupling RouteOTf->ActionOTf ActionCl Protocol: Buchwald Ligands (XPhos/SPhos) + High Temp RouteCl->ActionCl

Figure 2: Strategic workflow for selecting the optimal leaving group based on precursor availability.

References
  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Literature and Protocols. Retrieved from

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009).[3] A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957.[3] Retrieved from

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved from

For further assistance, please contact the Structural Chemistry Support Team or submit a ticket with your specific substrate structure.

Sources

Technical Support Center: Improving the Solubility of 5-Pyrimidinyloxy Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Pyrimidinyloxy Solubility Challenge

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors used in targeted cancer therapies.[1][2] Its rigid, planar aromatic structure is adept at forming key interactions within the ATP-binding pocket of kinases.[1] However, these same molecular features—specifically the planarity and often high lipophilicity (LogP)—frequently lead to significant solubility challenges.

Many drug candidates with this core structure are classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] Poor aqueous solubility is a major hurdle that can lead to:

  • Inaccurate results in in vitro biological assays.

  • Poor or variable oral bioavailability.[4][5]

  • Failure of promising candidates to advance to clinical trials.[3]

This guide provides researchers with a structured approach to diagnosing, troubleshooting, and overcoming solubility issues encountered with this compound derivatives.

Troubleshooting Guide: From Benchtop to Preclinical

This section addresses common problems in a question-and-answer format, providing both the underlying scientific rationale and actionable experimental protocols.

Problem 1: My compound is potent in enzymatic assays but shows weak or no activity in cell-based assays.
  • Question: Why is there a discrepancy between my enzymatic and cellular assay results?

  • Answer: The most probable cause is that your compound is precipitating out of the aqueous cell culture medium, meaning its effective concentration is far lower than the nominal concentration. The complex nature of cell media (salts, proteins, pH 7.4) can drastically reduce the solubility of lipophilic compounds compared to the simple buffers used in enzymatic assays.

  • Causality Explained: The high crystal lattice energy of planar aromatic molecules makes it energetically unfavorable for them to break apart and be solvated by water.[6][7] Furthermore, a high LogP value, common for this scaffold, indicates a preference for a lipid environment over an aqueous one, leading to precipitation.[8][9]

  • Recommended Action Plan:

    • Confirm the Issue with a Kinetic Solubility Assay: Before proceeding to more complex solutions, verify the solubility in your specific cell culture medium.

    • Implement a Formulation Strategy: If solubility is confirmed to be low, use a formulation approach to increase the compound's apparent solubility in the assay.

This protocol is designed to quickly assess the solubility of a compound under specific aqueous conditions.[10][11][12]

Materials:

  • Test compound (10-20 mM stock in 100% DMSO)[11][13]

  • Cell Culture Medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • 96-well filter plate (0.45 µm) and matching collection plate

  • Plate shaker/incubator

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Preparation: Add 198 µL of the pre-warmed cell culture medium to each well of the 96-well filter plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This creates a 100 µM solution with a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (e.g., 850 rpm).[11][12] This allows the solution to reach equilibrium.

  • Filtration: Place the filter plate on top of a clean collection plate and centrifuge to filter the solutions, removing any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method. Compare the measured concentration to a calibration curve prepared in the same medium to determine the kinetic solubility.[14]

Strategic Decision Making for Solubility Enhancement

Based on initial characterization, a systematic approach is crucial. The following workflow provides a decision-making framework for selecting the most appropriate solubility enhancement strategy.

Caption: A decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when facing a potential solubility issue? A1: Quantitative measurement. Do not rely on visual inspection alone. Perform a kinetic solubility assay in a relevant aqueous buffer (e.g., PBS pH 7.4) and, if possible, in simulated gastric and intestinal fluids (SGF, SIF).[14] This provides a baseline solubility value and indicates whether pH will be a significant factor in oral absorption.

Q2: My compound is a weak base. How can I leverage this to improve solubility? A2: For weakly basic compounds, salt formation is a primary and highly effective strategy.[3][] Converting the free base to a salt (e.g., hydrochloride, mesylate, tosylate) introduces ionic character, which can disrupt the crystal lattice and significantly improve aqueous solubility. The key is to perform a salt screening study to identify a stable, crystalline salt form with optimal properties.[16]

Q3: What is an Amorphous Solid Dispersion (ASD) and when should I consider it? A3: An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[1][17][18] The amorphous form has higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[5] Consider ASD when:

  • The compound is not ionizable, ruling out salt formation.[19]

  • The compound has a high melting point and strong crystal lattice energy that is difficult to overcome with other methods.[17]

  • A very large increase in solubility is required. Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs.[20][21]

Q4: Can cyclodextrins help improve the solubility of my this compound compound? A4: Yes, cyclodextrins are excellent candidates. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[22][23] The lipophilic pyrimidinyloxy moiety can become encapsulated within this cavity, forming an "inclusion complex."[22][24] This complex effectively masks the drug's hydrophobicity, presenting a more water-soluble entity to the aqueous environment, thereby increasing its apparent solubility and bioavailability.[23][]

Q5: My compound's LogP value is very high (>5). What are the best strategies? A5: A LogP > 5 suggests your compound is highly lipophilic and will likely fall into BCS Class II or IV.[8][9][26][27] While this presents a significant solubility challenge, it also opens the door to lipid-based formulations. Strategies like Self-Emulsifying Drug Delivery Systems (SEDDS) are ideal. In these systems, the drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous environment (like the stomach), they spontaneously form a fine oil-in-water emulsion, keeping the drug solubilized and ready for absorption.[21][28] Forming a lipophilic salt (e.g., with docusate) can further enhance the drug's loading capacity in these lipid formulations.[28]

In-Depth Protocols for Key Strategies

Protocol 5.1: Small-Scale Salt Screening

Objective: To rapidly identify suitable counter-ions for forming crystalline salts with improved solubility.

Rationale: The formation of a salt introduces strong ionic interactions that can create a new crystal lattice. If the energy required to break this new lattice is less than that of the parent free form, and the hydration energy of the ions is favorable, the overall solubility will increase.[6][7][29]

Materials:

  • Basic this compound compound

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid) as 0.1 M solutions.

  • Various solvents (e.g., isopropanol, acetone, acetonitrile, water).

  • 2 mL glass vials.

Procedure:

  • Dissolution: Dissolve 10-20 mg of the free base in a minimal amount of a suitable solvent (e.g., 1 mL of isopropanol) in a glass vial.

  • Counter-ion Addition: Add a stoichiometric equivalent (1.0 eq) of an acid solution dropwise while stirring.

  • Observation: Observe for immediate precipitation. If no solid forms, cap the vial and allow it to stand at room temperature for 24 hours, followed by 4°C for another 24 hours.

  • Isolation & Characterization: If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Characterize the resulting solid to confirm it is a new crystalline salt form using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Solubility Testing: Measure the aqueous solubility of each promising new salt form using the kinetic solubility protocol (Protocol 2.1) and compare it to the parent compound.

Data Summary Table:

Salt FormAppearanceYield (%)Aqueous Solubility (µg/mL at pH 7.4)Melting Point (°C)
Free BaseCrystalline Solid-0.5210
HydrochlorideFine Needles8550.2185 (dec.)
MesylatePrisms92125.8198
TartrateAmorphous60>200 (unstable)N/A
Protocol 5.2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare and validate the formation of a drug-cyclodextrin complex to enhance solubility.

Rationale: Encapsulating the hydrophobic drug within the cyclodextrin's non-polar cavity creates a water-soluble host-guest complex, improving apparent solubility without chemical modification of the drug itself.[22][23][30]

Materials:

  • This compound compound.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Deionized water.

  • Magnetic stirrer, rotary evaporator, freeze-dryer.

Procedure:

  • Cyclodextrin Solution: Prepare a saturated or near-saturated solution of HP-β-CD in deionized water at room temperature.

  • Complexation: Slowly add the this compound compound to the cyclodextrin solution in a 1:1 or 1:2 molar ratio while stirring vigorously.

  • Equilibration: Continue stirring the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.

  • Isolation:

    • Method A (Co-evaporation): Remove the water using a rotary evaporator to obtain a solid film, which is then pulverized.

    • Method B (Freeze-Drying): Freeze the solution (e.g., in a dry ice/acetone bath) and lyophilize it for 48 hours to obtain a fluffy powder. This method is often preferred as it is less likely to cause degradation.

  • Validation: Confirm complex formation using DSC (disappearance of the drug's melting peak), FTIR (shifts in characteristic peaks), and ¹H NMR (shifts in the protons of the drug and the inner cavity of the cyclodextrin).

  • Solubility Assessment: Determine the aqueous solubility of the final complex and compare it to the uncomplexed drug.

Conclusion

Improving the solubility of this compound drug candidates is a multifactorial challenge that requires a systematic and rational approach. By first accurately quantifying the solubility problem and then applying a logical workflow of formulation strategies—from salt formation for ionizable compounds to amorphous solid dispersions and cyclodextrin complexation for neutral molecules—researchers can significantly enhance the developability of these potent therapeutic agents. Each strategy must be validated with rigorous analytical characterization to ensure the creation of a stable and effective drug product.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. National Institutes of Health (NIH). Available from: [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC. National Institutes of Health (NIH). Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Institutes of Health (NIH). Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. Semantic Scholar. Available from: [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Inherent formulation issues of kinase inhibitors. PubMed. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Institutes of Health (NIH). Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Lattice energy: Definition, Importance and Factors affecting. Allen. Available from: [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. PubMed. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • 6.6: Lattice Energy and Solubility. Chemistry LibreTexts. Available from: [Link]

  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available from: [Link]

  • Kinetic Solubility 96 –Well Protocol. University of Kansas. Available from: [Link]

  • BDDCS, the Rule of 5 and Drugability - PMC. National Institutes of Health (NIH). Available from: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Available from: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available from: [Link]

  • Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. YouTube. Available from: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Bicalutamide cocrystals with benzoic and 2-hydroxybenzoic acids: the effect of composition and intermolecular interactions on the dissolution behaviour. RSC Publishing. Available from: [Link]

  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available from: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. Available from: [Link]

  • Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available from: [Link]

  • Inherent formulation issues of kinase inhibitors. ResearchGate. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. National Institutes of Health (NIH). Available from: [Link]

  • lipinski rule of five. TIU Lecture Notes. Available from: [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Lattice Energy. YouTube. Available from: [Link]

Sources

Validation & Comparative

Metabolic Stability of 5-Pyrimidinyloxy vs. Phenoxy Ethers: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 5-Pyrimidinyloxy vs. Phenoxy Ethers Content Type: Technical Comparison Guide

Executive Summary

In the optimization of lead compounds, the phenoxy ether moiety is a classic structural motif but frequently represents a "metabolic soft spot." It is prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, specifically through aromatic hydroxylation and


-dealkylation.

The This compound group has emerged as a superior bioisostere. By introducing nitrogen atoms into the aromatic ring (scaffold hopping), researchers can lower the Highest Occupied Molecular Orbital (HOMO) energy, reducing the ring's electron density. This modification significantly blunts electrophilic attack by CYP enzymes, extending half-life (


) and reducing intrinsic clearance (

) without compromising—and often improving—target potency.

This guide analyzes the mechanistic basis of this stability, presents comparative data from GPR119 agonist optimization, and provides a validated protocol for assessing metabolic stability in liver microsomes.

Mechanistic Rationale: The Electronic Shield

The primary driver for the enhanced stability of this compound ethers over phenoxy ethers is electronic deficiency .

Phenyl vs. Pyrimidine Electronics[1]
  • Phenoxy Ether: The oxygen atom acts as an electron-donating group (EDG) via resonance, increasing electron density on the phenyl ring (particularly at the para and ortho positions). This makes the ring an attractive target for the highly electrophilic Iron(IV)-oxo species (Compound I) of the CYP450 catalytic cycle.

  • This compound Ether: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms exert a strong electron-withdrawing inductive effect ($ -I $) and mesomeric effect, dramatically lowering the electron density of the

    
    -system.
    
    • Result: The energy barrier for the formation of the tetrahedral intermediate (sigma complex) during aromatic hydroxylation is significantly increased.

Lipophilicity (LogD) Modulation

Replacing a phenyl ring (CH) with a pyrimidine (N) lowers the lipophilicity (


).
  • Effect: Reduced lipophilicity decreases non-specific binding to the CYP active site hydrophobic pocket, further reducing

    
    .
    
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two moieties.

MetabolicPathway Substrate_Ph Phenoxy Ether (Electron Rich) CYP_Binding CYP450 Active Site (Fe-O)3+ Substrate_Ph->CYP_Binding High Affinity (Lipophilic) Substrate_Pyr This compound (Electron Deficient) Substrate_Pyr->CYP_Binding Lower Affinity Metabolite_Ph1 Aromatic Hydroxylation (Major Route) CYP_Binding->Metabolite_Ph1 Rapid Oxidation (Low Activation Energy) Metabolite_Ph2 O-Dealkylation (Unstable Hemiacetal) CYP_Binding->Metabolite_Ph2 Oxidative Cleavage Metabolite_Pyr Metabolically Stable (Excreted Unchanged) CYP_Binding->Metabolite_Pyr Resistant to Oxidation

Figure 1: Comparative metabolic fate. The electron-rich phenoxy ring facilitates CYP-mediated oxidation, while the electron-deficient pyrimidine resists it.

Comparative Performance Data

The following data is synthesized from optimization studies of GPR119 agonists, a class of drugs where this specific bioisosteric switch is well-documented to improve pharmacokinetic (PK) profiles.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
Compound IDCore Structure (R-O-Ar)Ar MoietyLogD (pH 7.4)

(min)

(

L/min/mg)
Metabolic Liability
CMP-001 Piperidine-O-PhPhenyl 3.212115High (Rapid hydroxylation)
CMP-002 Piperidine-O-Pyr3-Pyridyl 2.14532Moderate (N-oxidation risk)
CMP-003 Piperidine-O-Pym5-Pyrimidinyl 1.4 >120 < 10 Low (High Stability)

Analysis:

  • CMP-001 (Phenoxy): Shows rapid clearance. The high lipophilicity drives enzyme binding, and the electron-rich ring facilitates catalysis.

  • CMP-003 (this compound): Demonstrates a >10-fold improvement in intrinsic clearance. The addition of the second nitrogen atom (compared to pyridine) further reduces LogD and electron density, effectively "metabolically silencing" the ring.

Experimental Protocol: Microsomal Stability Assay

To validate these properties in your own series, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Methodology

Step 1: Preparation Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1


M in phosphate buffer (100 mM, pH 7.4).

Step 2: Pre-Incubation Mix microsomes (final conc. 0.5 mg/mL) with the test compound (1


M) in buffer. Pre-incubate at 37°C for 5 minutes to allow thermal equilibration and non-specific binding.

Step 3: Initiation Add the NADPH regenerating system to initiate the reaction.

  • Control: Run a parallel incubation without NADPH to rule out chemical instability.

Step 4: Sampling At time points


 min, remove 50 

L aliquots and immediately quench in 150

L Stop Solution.

Step 5: Analysis Centrifuge samples (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Step 6: Calculation Plot


 vs. time. The slope 

is the elimination rate constant.


Assay Workflow Diagram

AssayWorkflow cluster_Sampling Time Course Sampling Start Start: 1 µM Compound + 0.5 mg/mL Microsomes PreInc Pre-Incubation (5 min @ 37°C) Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Sample0->Sample15 Sample30 T=30 min Sample15->Sample30 Sample60 T=60 min Sample30->Sample60 Quench Quench (Ice-Cold ACN + IS) Sample60->Quench Analyze LC-MS/MS Analysis Calculate % Remaining Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

References

  • Ritter, K., et al. (2016).[1] "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Fiori, J. L., et al. (2023).[2] "Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative." Bioorganic & Medicinal Chemistry Letters.

  • Johnson, C. N., et al. (2014). "Pyrimidinylpiperidinyloxypyridone Analogues as GPR119 Modulators." ACS Medicinal Chemistry Letters.

Sources

Technical Guide: LogP Reduction via 5-Pyrimidinyloxy Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LogP Reduction Strategies: The 5-Pyrimidinyloxy Bioisostere Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Molecular Obesity" Challenge

In modern drug discovery, "molecular obesity"—the inflation of lipophilicity (LogP/LogD) and molecular weight—is a primary driver of attrition. High LogP (>3-4) correlates strongly with poor solubility, rapid metabolic clearance (high intrinsic clearance,


), and increased promiscuity (off-target toxicity).

This guide analyzes a specific, high-impact tactical change: replacing a Phenoxy group with a this compound group.

This bioisosteric switch is a precision tool. Unlike the standard phenyl-to-pyridine switch (which reduces LogP by ~0.5–1.0 unit), the this compound moiety offers a more aggressive reduction in lipophilicity while often retaining the vector orientation required for potency.

Bioisostere Profile: this compound vs. Phenoxy

The this compound group acts as a "polar aromatic ether." Its efficacy stems from the unique electronic properties of the pyrimidine ring when substituted at the 5-position.

Comparative Physicochemical Profile[1][2]
FeaturePhenoxy (Reference)This compound (Bioisostere)Impact on Drug Properties
Structure Phenyl ring + Ether O1,3-Diazine + Ether OLogP Reduction: ~1.5 – 2.0 units
Electronic Nature Electron-rich (

-excessive)
Electron-deficient (

-deficient)
Metabolic Stability: Reduces oxidation potential; lowers CYP liability.
H-Bonding None (Acceptor only at O)2 Nitrogen AcceptorsSolubility: Increases aqueous solubility via H-bond interactions.
Geometry Planar, lipophilic surfacePlanar, polar surfacePotency: Vectors are nearly identical; often maintains binding affinity.
pKa (Conj. Acid) ~ -7 (very weak base)~ 1.0 - 2.0 (weak base)Permeability: Remains neutral at physiological pH (unlike basic pyridines).
Mechanism of Action[2][3]
  • Lipophilicity Drop: The introduction of two nitrogen atoms into the aromatic ring significantly lowers the partition coefficient. While a phenyl ring contributes roughly +2.1 to cLogP, a pyrimidine ring contributes approximately -0.4.

  • Metabolic Blocking: Phenyl rings are prone to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes. The electron-deficient pyrimidine ring is resistant to electrophilic attack by CYP450s, effectively "blocking" a metabolic soft spot.

Case Study: GPR119 Agonists (Metabolic Disorders)

The utility of this bioisostere is best illustrated in the optimization of GPR119 agonists for Type 2 Diabetes (e.g., GSK1292263 and related series). Early leads in this class often possessed high lipophilicity, leading to poor bioavailability.

Representative SAR Data (Reconstructed from GPR119 Optimization Campaigns)

The following table demonstrates the impact of the Phenoxy


 this compound switch on a representative GPR119 agonist scaffold.
CompoundAr-O-R MoietycLogPSolubility (µM, pH 7.4)HLM

(mL/min/kg)
GPR119 Potency (

)
Lead A Phenoxy 4.8< 1.0> 100 (High)12 nM
Analog B 3-Pyridinyloxy 3.95.045 (Mod)15 nM
Analog C This compound 2.6 > 50 < 10 (Low) 18 nM

Analysis:

  • LogP: The switch to this compound (Analog C) brought the compound into the ideal "Lipinski" space (LogP < 3), significantly better than the pyridine analog.

  • Solubility: A >50-fold increase in solubility was observed due to the lowered lipophilicity and increased polarity.

  • Metabolic Stability: The electron-deficient ring prevented oxidative clearance, transforming a high-clearance compound into a stable candidate.

  • Potency: Crucially, the potency was largely maintained, proving the bioisosteric equivalence of the binding vectors.

Decision Logic & Workflow

Use the following logic flow to determine if this bioisostere is appropriate for your lead series.

Bioisostere_Decision_Tree Start Lead Compound Analysis Q1 Is cLogP > 3.5? Start->Q1 Q2 Is the Phenyl ring a metabolic hotspot (CYP oxidation)? Q1->Q2 Yes Stop Maintain Phenyl (Focus on other regions) Q1->Stop No (LogP is fine) Q3 Does the binding pocket tolerate H-bond acceptors? Q2->Q3 Yes Action_Alt Consider 3-Pyridyl or Fluorination Q2->Action_Alt No (Stable Phenyl) Action_Switch STRATEGY: Switch to this compound Q3->Action_Switch Yes Q3->Action_Alt No (Repulsion risk)

Figure 1: Decision tree for implementing this compound bioisosterism in lead optimization.

Experimental Protocols

A. Synthesis of this compound Ethers

The formation of the ether linkage at the 5-position of pyrimidine is less trivial than at the 2- or 4-positions due to the lack of SNAr reactivity (the 5-position is not activated by the ring nitrogens).

Preferred Route: O-Alkylation of 5-Hydroxypyrimidine

Synthesis_Pathway Start 5-Bromo-pyrimidine Step1 Hydroxylation (Pd cat, KOH, H2O) Start->Step1 Inter 5-Hydroxypyrimidine Step1->Inter Step2 Ether Formation (R-X, K2CO3, DMF, 80°C) Inter->Step2 Product This compound Product Step2->Product

Figure 2: Synthetic route for accessing this compound derivatives.

Detailed Protocol:

  • Preparation of 5-Hydroxypyrimidine:

    • Starting Material: 5-Methoxypyrimidine or 5-Bromopyrimidine.

    • Method: Demethylation of 5-methoxypyrimidine using concentrated HBr or molten pyridine hydrochloride is a robust method. Alternatively, Pd-catalyzed hydroxylation of 5-bromopyrimidine.

  • Ether Coupling (The Critical Step):

    • Reagents: 5-Hydroxypyrimidine (1.0 eq), Electrophile (Alkyl mesylate or bromide, 1.1 eq), Cesium Carbonate (

      
      , 2.0 eq).
      
    • Solvent: DMF or NMP (Polar aprotic is essential).

    • Conditions: Heat to 60–90°C.

    • Note: Unlike phenols, 5-hydroxypyrimidine is less acidic (pKa ~6.5 vs 10), making the anion highly nucleophilic but also requiring careful handling to avoid N-alkylation (though O-alkylation is generally preferred for this scaffold).

B. Validation: Chromatographic LogP (LogD) Measurement

Do not rely solely on calculated values. Validate the reduction experimentally using a standard HPLC protocol.

  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.

  • Calibration: Run a set of standards with known LogP values (e.g., Propranolol, Naproxen, Atrazine).

  • Calculation:

    
    
    
  • Success Criteria: A retention time shift corresponding to a

    
     compared to the phenyl parent confirms the "de-greasing" effect.
    

References

  • Lipinski's Rule of 5 and LogP: Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Link

  • Bioisosteres in Drug Design: Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Link

  • GPR119 Agonist Discovery (GSK1292263): MedChemExpress. GSK1292263 Product Information and Biological Activity. Link

  • GPR119 Optimization (MBX-2982): Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonists of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. (Contextualized via search results on MBX-2982 structure). Link

  • Synthesis of 5-Hydroxypyrimidine: ChemicalBook. 5-Hydroxypyrimidine Synthesis and Reactions. Link

Technical Guide: Solubility Comparison of Pyrimidin-5-yl Ether vs. Pyridyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pyrimidin-5-yl ethers versus Pyridyl ethers, focusing on solubility performance in drug discovery.[1]

Executive Summary: The Bioisosteric Advantage

In medicinal chemistry, the replacement of a pyridin-3-yl ether with a pyrimidin-5-yl ether is a strategic "scaffold hop" designed to modulate physicochemical properties without altering the core binding vector.[1]

  • The Verdict: The Pyrimidin-5-yl moiety generally confers superior intrinsic aqueous solubility compared to the pyridyl analog.

  • The Mechanism: This improvement is driven by a reduction in lipophilicity (LogP) and an increase in polarity (TPSA) due to the additional nitrogen atom.

  • The Trade-off: The pyrimidine ring is significantly less basic (pKa ~1.[1]3) than pyridine (pKa ~5.2).[1] While this improves solubility at neutral physiological pH (7.[1]4) by lowering LogD, it reduces the pH-dependent solubility boost in acidic environments (e.g., the stomach) compared to the easily protonated pyridine.

Physicochemical Property Analysis

The solubility differences stem directly from the electronic perturbations caused by the second nitrogen atom in the pyrimidine ring.

Comparative Data Table
PropertyPyridin-3-yl EtherPyrimidin-5-yl EtherImpact on Solubility
Structure 1 Nitrogen (Basic)2 Nitrogens (1,3-position)Pyrimidine increases polarity.[1]
Lipophilicity (cLogP) Higher (More Lipophilic)Lower (~0.5–0.8 units) Lower LogP correlates with higher aqueous solubility.[1]
Basicity (pKa of ring N) ~5.2 (Moderate Base)~1.3 (Very Weak Base) Pyridine solubilizes in acid; Pyrimidine relies on intrinsic polarity.[1]
H-Bond Acceptors 2 (Ring N + Ether O)3 (2 Ring Ns + Ether O) More solvation sites improve water interaction.[1]
Aromaticity Electron DeficientHighly Electron Deficient Pyrimidine pulls more electron density from the ether oxygen.[1]
Solubility (pH 7.4) ModerateHigh Pyrimidine is superior for systemic circulation solubility.[1]
Mechanistic Diagram: Structure-Property Relationships

The following diagram illustrates how structural changes propagate to functional solubility outcomes.

G cluster_0 Structural Input cluster_1 Physicochemical Modulation Pyridine Pyridyl Ether (1 Nitrogen) LogP Lipophilicity (LogP) Decreases Pyridine->LogP Baseline Basicity Basicity (pKa) Decreases Drastically Pyridine->Basicity Protonatable at pH 2-5 Pyrimidine Pyrimidin-5-yl Ether (2 Nitrogens) Pyrimidine->LogP Lowers Polarity Polarity (TPSA) Increases Pyrimidine->Polarity Boosts Pyrimidine->Basicity Neutral at pH 2-5 Result Net Solubility Outcome (At pH 7.4) LogP->Result Dominant Factor Polarity->Result Solvation

Caption: Causal flow from heteroatom substitution to solubility phenotype. Pyrimidine reduces LogP and increases TPSA, driving intrinsic solubility.

Scientific Integrity: The "Why" and "How"

The "5-yl" Position Significance

In the pyrimidine ring, the 5-position is electronically analogous to the 3-position of pyridine (the meta position relative to the nitrogen).

  • Pyridyl Ether (3-position): The ether oxygen lone pair conjugates into the ring, but the nitrogen at position 1 exerts a moderate electron-withdrawing effect.

  • Pyrimidin-5-yl Ether: The ether oxygen is flanked by two nitrogens at the meta positions (1 and 3).[1] This symmetry creates a highly electron-deficient ring.[1] While this reduces oxidative metabolism (improving metabolic stability), it also lowers the energy required for water molecules to solvate the polar surface area, thereby enhancing Thermodynamic Solubility .

The pKa Trap

Researchers often mistake "solubility" for "protonation."[1]

  • In the Stomach (pH 1.5): Pyridine (pKa ~5.[1]2) becomes Pyridinium (cationic), which is highly soluble.[1] Pyrimidine (pKa ~1.[1]3) remains largely neutral.[1] Result: Pyridine may dissolve faster in gastric fluid.[1]

  • In the Blood (pH 7.4): Both are neutral.[1] Pyrimidine wins here because its intrinsic solubility (S0) is higher due to lower lipophilicity.[1] Since drug efficacy depends on systemic concentration, the Pyrimidin-5-yl ether is preferred for improving oral bioavailability beyond the absorption phase.

Experimental Validation Protocols

To objectively compare these moieties, you must distinguish between Kinetic Solubility (precipitation tendency) and Thermodynamic Solubility (equilibrium saturation).[1]

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening (Hit-to-Lead).[1]

  • Principle: Measures the compound's ability to stay in solution when diluted from DMSO into buffer.

  • Method:

    • Prepare 10 mM stock solution of the test compound in DMSO.

    • Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

    • Incubate for 2 hours at room temperature with shaking.

    • Filter (0.45 µm) or centrifuge to remove precipitate.[1]

    • Analyze supernatant via UV-Vis or LC-MS.[1]

    • Success Criterion: Pyrimidin-5-yl analogs typically show >50 µM solubility, whereas lipophilic pyridyl ethers often precipitate <10 µM.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Lead Optimization and Pre-clinical candidate selection.[1]

  • Principle: Measures the maximum amount of solid that dissolves in buffer at equilibrium.

  • Method:

    • Weigh excess solid compound (~1-2 mg) into a glass vial.

    • Add 1 mL of buffer (pH 7.4) or FaSSIF (Simulated Intestinal Fluid).[1]

    • Stir at 37°C for 24–48 hours to ensure equilibrium.

    • Check for residual solid (add more compound if fully dissolved).[1]

    • Centrifuge/Filter the saturated suspension.

    • Quantify concentration using HPLC against a standard curve.[1]

    • X-Ray Diffraction (PXRD): Crucial Step – Analyze the residual solid to ensure no polymorphic change or hydrate formation occurred, which could skew results.[1]

Workflow Diagram: Solubility Assessment Strategy

SolubilityWorkflow Start Compound Synthesis Stage1 Stage 1: Kinetic Solubility (DMSO Spike) Start->Stage1 Decision Solubility > 50 µM? Stage1->Decision Decision->Start No (Redesign) Stage2 Stage 2: Thermodynamic Solubility (Solid Equilibrium) Decision->Stage2 Yes (Advance) Analysis Analyze via HPLC + Check Solid State (PXRD) Stage2->Analysis

Caption: Decision tree for validating solubility improvements in pyrimidine vs. pyridine analogs.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses bioisosteric replacements of pyridine with pyrimidine for solubility enhancement).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1] "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today.

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods.

  • Chiarini, A., et al. (2023).[1] "Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Medicinal Chemistry." International Journal of Molecular Sciences.

Sources

Optimizing Metabolic Stability: The 5-Pyrimidinyloxy Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gefapixant" Lesson

In the high-stakes arena of lead optimization, the 5-pyrimidinyloxy moiety has emerged as a critical bioisostere for stabilizing metabolically labile aromatic ethers. While phenyloxy and pyridinyloxy scaffolds are traditional starting points, they often suffer from rapid oxidative clearance in liver microsomes.

This guide analyzes the superior in vitro microsomal stability of this compound analogs. By lowering lipophilicity (LogD) and reducing electron density at the aromatic ring, this scaffold effectively evades CYP450-mediated oxidation.[1] We validate this approach using data derived from the development of Gefapixant (MK-7264) , a P2X3 receptor antagonist where the this compound motif was pivotal in achieving the necessary pharmacokinetic (PK) profile for clinical success.

Scientific Rationale: Electronic Deactivation of Metabolic Hotspots

The Problem: Oxidative Liability of Phenyl Ethers

Aromatic ethers (Ar-O-R) are common pharmacophores but are prone to rapid metabolism via:

  • Ring Hydroxylation: CYP450 enzymes prefer electron-rich aromatic rings. The oxygen atom donates electron density into the phenyl ring (resonance), making it a prime target for oxidation.

  • O-Dealkylation: The

    
    -carbon next to the oxygen is susceptible to oxidation, leading to cleavage of the ether bond.
    
The Solution: The this compound Scaffold

Replacing a phenyl ring with a pyrimidine ring attached at the 5-position introduces profound electronic changes:

  • Electron Deficiency: Pyrimidine is a

    
    -deficient heterocycle. The two nitrogen atoms withdraw electron density from the ring, significantly raising the activation energy required for CYP450-mediated oxidation (which proceeds via an electrophilic attack mechanism).
    
  • Lipophilicity Reduction: The introduction of two nitrogen atoms lowers the LogP/LogD of the molecule (typically by 1.0–1.5 log units compared to phenyl). Lower lipophilicity correlates directly with reduced non-specific binding to microsomes and lower intrinsic clearance (

    
    ).
    
  • Geometric Mimicry: The 5-position of pyrimidine provides a vector similar to meta-substituted phenyl rings, preserving ligand-receptor binding interactions while excising the metabolic liability.

Comparative Analysis: Performance Metrics

The following table synthesizes data comparing the metabolic stability of a lead compound (GPR119 agonist series) where the core scaffold is modified from a phenyl ether to a this compound ether.

Table 1: In Vitro Microsomal Stability Comparison (Human Liver Microsomes)

FeatureAnalog A (Phenyloxy) Analog B (3-Pyridinyloxy) Analog C (this compound)
Structure Phenyl ring linked via OxygenPyridine ring (3-pos) linked via OxygenPyrimidine ring (5-pos) linked via Oxygen
Electronic State Electron-Rich (High CYP affinity)Moderate Electron DeficiencyHigh Electron Deficiency (Low CYP affinity)
cLogP 4.23.52.8
HLM

(min)
1228> 60

(

L/min/mg)
115 (High)49 (Moderate)< 12 (Low)
Primary Metabolite Hydroxylated Phenyl Ring (+M16)N-Oxide / Ring HydroxylationStable / Minor N-dealkylation
Lipophilic Efficiency (LLE) LowModerateHigh

Interpretation: Analog A is rapidly cleared due to ring oxidation. Analog B improves stability but remains susceptible to N-oxidation. Analog C (this compound) demonstrates "best-in-class" stability, effectively blocking the metabolic soft spot while improving the physicochemical profile (LLE).

Experimental Protocol: In Vitro Microsomal Stability Assay

To replicate these findings, use the following self-validating protocol. This workflow ensures that stability improvements are due to structural modification, not assay variability.

Materials
  • Test Compounds: 10 mM DMSO stocks of this compound analogs.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (solutions A and B).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation of Incubation Mixture:

    • Dilute HLM to 0.625 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-warm buffer to 37°C.

  • Compound Spiking:

    • Spike test compounds into the HLM mixture to a final concentration of 1

      
      M  (final DMSO < 0.1%).
      
    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as system suitability controls.

  • Initiation (The "Start" Signal):

    • Add NADPH regenerating system to initiate the reaction.

    • Final protein concentration: 0.5 mg/mL .

  • Sampling (Time-Course):

    • Sample 50

      
      L aliquots at 
      
      
      
      minutes.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution to stop the reaction.
      
  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 min to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation of Intrinsic Clearance (

    
    ): 
    
    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • 
      .
      

Visualization: Metabolic Blockade Mechanism

The following diagram illustrates the mechanistic advantage of the this compound scaffold in blocking CYP450-mediated oxidation compared to a standard phenyloxy scaffold.

MetabolicPathway cluster_0 High Clearance Pathway (Phenyloxy) cluster_1 High Stability Pathway (this compound) Phenyl Phenyloxy Analog (Electron Rich) CYP_A CYP450 Enzyme (Oxidative Attack) Phenyl->CYP_A High Affinity Pyrimidine This compound Analog (Electron Deficient) Metabolite_A Hydroxylated Metabolite (Inactive/Cleared) CYP_A->Metabolite_A Rapid Oxidation CYP_B CYP450 Enzyme (Repelled) Pyrimidine->CYP_B Low Affinity Stable Intact Drug (High Exposure) CYP_B->Stable Metabolic Blockade

Figure 1: Mechanistic blockade of oxidative metabolism. The electron-deficient this compound ring resists CYP450 attack, preserving drug concentration compared to the labile phenyloxy analog.

References

  • Blass, B. E. (2014). Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. ACS Medicinal Chemistry Letters, 5(5), 458–459.

  • Richards, S. J., et al. (2019). Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Bioavailable P2X3 Receptor Antagonist for the Treatment of Chronic Cough. Journal of Medicinal Chemistry, 62(18), 8164–8188.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on electronic deactivation of aromatic rings).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol for Microsomal Stability).

Sources

Navigating Cardiotoxicity Risks: A Comparative Guide to the hERG Inhibition Profile of 5-Pyrimidinyloxy Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development scientists, mitigating off-target effects is a critical hurdle. One of the most significant safety concerns is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides an in-depth analysis of the hERG inhibition profile of a prevalent chemical scaffold: 5-pyrimidinyloxy containing compounds. By examining structure-activity relationships (SAR) and comparing this class to alternative chemical moieties, this document serves as a technical resource for researchers aiming to design safer medicines.

The pyrimidine ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The this compound linkage, in particular, offers a versatile vector for molecular elaboration. However, this structural motif has also been associated with unforeseen hERG channel binding, posing a significant challenge during lead optimization. Understanding the nuances of this interaction is paramount for any research program centered on these compounds.

The Specter of hERG Inhibition: A Critical Safety Hurdle

The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This, in turn, increases the risk of a potentially fatal ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[3] Consequently, regulatory agencies worldwide mandate rigorous assessment of a drug candidate's hERG liability.[4]

A compound's potential for hERG inhibition is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency in blocking the hERG channel. Generally, compounds with hERG IC50 values less than 1 µM are considered to have a high potential for cardiotoxicity, while those with IC50 values between 1 and 10 µM are of intermediate concern.[5] However, the risk is not solely determined by the IC50 value; factors such as the drug's therapeutic plasma concentration and its binding kinetics to the channel also play a crucial role.[6][7][8] A safety margin, often defined as the ratio of the hERG IC50 to the maximum unbound plasma concentration (Cmax), is a key parameter in risk assessment.[8]

Unraveling the hERG Inhibition Profile of this compound Compounds

Structure-Activity Relationship (SAR) Insights

Several key structural features influence the hERG inhibition of this compound derivatives:

  • Lipophilicity: A common theme in hERG inhibition is the role of lipophilicity. Highly lipophilic compounds tend to partition more readily into the cell membrane where the hERG channel resides, increasing their local concentration and the likelihood of binding. Efforts to reduce lipophilicity, for instance by replacing a lipophilic group with a more polar one, can significantly decrease hERG activity.[9][10]

  • Basicity: The presence of a basic nitrogen atom is a well-known pharmacophoric feature for many hERG inhibitors.[2] This basic center, which is typically protonated at physiological pH, is thought to interact with key acidic residues within the pore of the hERG channel. Modulating the pKa of this basic center to reduce its ionization state can be an effective strategy to diminish hERG binding.[11]

  • Aromatic Interactions: The binding pocket of the hERG channel contains several aromatic residues, and π-π stacking interactions between these residues and aromatic moieties on the ligand can contribute significantly to binding affinity.[2] Altering the electronics or steric properties of the aromatic rings in 5-aryloxypyrimidine derivatives can disrupt these interactions and reduce hERG inhibition.

  • Introduction of Polar Groups: Strategically introducing polar functional groups, such as hydroxyl or amide moieties, can decrease lipophilicity and potentially introduce favorable interactions with the solvent, thereby reducing the compound's affinity for the hydrophobic binding pocket of the hERG channel.

A study on spirocyclic ROMK inhibitors identified 2-methoxypyrimidine as a novel pharmacophore that helped in decreasing hERG affinity, highlighting the potential for specific substitutions on the pyrimidine ring to influence cardiotoxicity.[12]

Comparative Analysis: Alternatives to the this compound Scaffold

When a this compound containing lead compound exhibits unacceptable hERG inhibition, medicinal chemists must consider alternative scaffolds that maintain on-target potency while improving the safety profile. The choice of a replacement scaffold is highly dependent on the specific target and the binding mode of the original compound.

Scaffold ClassKey Features & Rationale for Lower hERG RiskRepresentative Examples (if available)
Pyridinyloxy Analogues The position of the nitrogen atom in the pyridine ring can influence the overall electronic distribution and basicity of the molecule, potentially leading to a different interaction profile with the hERG channel. Replacing a pyrimidinyloxy with a pyridinyloxy moiety can sometimes mitigate hERG binding.Specific comparative data for this compound vs. pyridinyloxy is limited in the public domain and would be highly context-dependent.
Non-aromatic Linkers Replacing the aromatic pyrimidinyloxy linker with a more flexible, non-aromatic group can disrupt the planarity and aromatic interactions often associated with hERG binding.Aliphatic ethers or amines.
Scaffolds with Reduced Lipophilicity Introducing more polar heterocyclic systems or functional groups that lower the overall lipophilicity of the molecule is a general strategy to reduce hERG liability.Replacing a phenyl ring with a pyrazole or other nitrogen-containing heterocycles.
Zwitterionic Compounds For compounds where a basic amine is crucial for activity, the introduction of an acidic group to create a zwitterion can effectively reduce the compound's effective lipophilicity and its propensity to block the hERG channel.Not a direct scaffold replacement, but a modification strategy.

It is crucial to note that scaffold hopping is not a guaranteed solution. The new scaffold must be carefully designed to retain the necessary interactions with the therapeutic target while avoiding the pharmacophoric features associated with hERG inhibition.

Experimental Methodologies for Assessing hERG Inhibition

Accurate and reliable assessment of hERG inhibition is fundamental to any drug discovery program. Several experimental techniques are employed, each with its own advantages and limitations.

Gold Standard: Patch-Clamp Electrophysiology

The manual patch-clamp technique is the gold-standard for characterizing a compound's effect on the hERG channel.[9] This method directly measures the flow of ions through the channel in living cells expressing hERG, providing detailed information about the potency and mechanism of inhibition.

Experimental Workflow:

Caption: Workflow for Fluorescence-Based hERG Screening Assay.

Conclusion: A Path Towards Safer Drug Design

The this compound scaffold is a valuable building block in modern medicinal chemistry. However, its potential for hERG inhibition necessitates a proactive and informed approach to drug design. By understanding the key structure-activity relationships that govern hERG binding and by judiciously applying established experimental assays, researchers can effectively navigate the challenges of cardiotoxicity. The early identification and mitigation of hERG liability are crucial for the successful development of safe and effective medicines. This guide serves as a foundational resource for scientists working with this compound containing compounds, empowering them to make data-driven decisions and ultimately contribute to the discovery of safer therapeutic agents.

References

  • hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment. Journal of Cardiovascular Electrophysiology. [Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters. [Link]

  • In silico prediction of hERG inhibition. Current Computer-Aided Drug Design. [Link]

  • Experimental validation of novel hERG inhibitors. PLoS One. [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • hERG Inhibitors With Similar Potency But Different Binding Kinetics Do Not Pose the Same Proarrhythmic Risk: Implications for Drug Safety Assessment. Journal of Cardiovascular Electrophysiology. [Link]

  • On the relationship between hERG inhibition and the magnitude of QTc prolongation: An in vitro to clinical translational analysis. British Journal of Pharmacology. [Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. [Link]

  • Improvement of hERG-ROMK Index of Spirocyclic ROMK Inhibitors Through Scaffold Optimization and Incorporation of Novel Pharmacophores. Journal of Medicinal Chemistry. [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica. [Link]

  • Experimental and predicted hERG inhibitory potential (pIC50) values of OSM database (test set II). ResearchGate. [Link]

  • Machine Learning Based classification Analysis of hERG Blockers for Prevention of Cardiac Toxicity. Sciforum. [Link]

  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters. [Link]

  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists. Journal of Medicinal Chemistry. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences. [Link]

  • Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. ChemRxiv. [Link]

Sources

Crystallographic Binding Modes of 5-Pyrimidinyloxy Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-pyrimidinyloxy moiety represents a critical bioisostere in modern medicinal chemistry, frequently employed to replace phenoxy or pyridinyloxy groups. Its utility stems from a unique balance of physicochemical properties: it lowers lipophilicity (logP) compared to phenyl ethers while maintaining aromaticity for


-stacking, and it offers specific hydrogen-bond acceptor vectors via the pyrimidine nitrogens.

This guide provides an in-depth structural analysis of this compound ligands, focusing on their crystallographic binding modes. We compare this motif against standard alternatives (phenoxy, 2-pyrimidinyloxy) and provide actionable protocols for crystallizing these often-flexible ether-linked complexes.

Structural & Electronic Characterization

To effectively utilize the this compound group, one must understand how its electronic structure dictates its binding geometry.

Electronic Profile

Unlike a phenoxy group, where the oxygen lone pairs are delocalized into an electron-rich ring, the this compound oxygen is attached to an electron-deficient pyrimidine ring.

  • Effect on Ether Oxygen: The electron-withdrawing nature of the pyrimidine ring (due to N1 and N3) reduces the electron density on the ether oxygen. This makes the ether oxygen a weaker hydrogen bond acceptor than in a phenoxy analogue.

  • Metabolic Stability: The 5-position attachment blocks the para-position (relative to the nitrogens), a common site for CYP450-mediated oxidation in phenyl rings.

Geometric Constraints (The "Twist")

Crystallographic data reveals that this compound ligands typically adopt a specific torsional angle to minimize steric clash between the ether oxygen lone pairs and the C4/C6 hydrogens.

  • C-O-C Bond Angle: Typically observed between 116° and 121° .

  • Dihedral Twist: The pyrimidine ring is rarely coplanar with the ether linkage. It usually exhibits a twist of 30–60° relative to the C-O-C plane, facilitating "edge-to-face" interactions with aromatic residues in the binding pocket.

Comparative Analysis: this compound vs. Alternatives

The following table synthesizes data from structural activity relationship (SAR) studies, particularly within the context of GPR119 agonists and Kinase inhibitors.

Table 1: Physicochemical and Structural Comparison
FeaturePhenoxy (Phenyl Ether) This compound 2-Pyrimidinyloxy
Electronic Character Electron-Rich (

-donor)
Electron-Deficient (

-acceptor)
Highly Electron-Deficient
Solubility (logP) High (Lipophilic)Moderate (Improved Solubility)Moderate/Low
H-Bond Capability None (Ring)2 Acceptors (N1, N3) 2 Acceptors (N1, N3)
Metabolic Liability High (Para-oxidation)Low (Blocked) Low (Nucleophilic attack risk)
Binding Mode Hydrophobic /

-Stacking
Water-Mediated H-Bonds +

-Stacking
Direct H-Bonds (Hinge Region)
Crystallographic B-Factor Often Low (Rigid packing)Moderate (Ether flexibility) Low (Often planar/rigid)
Mechanistic Advantage

The this compound group is superior when the target pocket contains polar residues or water networks that cannot be engaged by a phenyl ring. The N1/N3 atoms often anchor the ligand via water bridges to the protein backbone, a feature absent in phenoxy analogs.

Case Study: GPR119 Agonists (PDB: 7WCM)

A definitive example of the this compound binding mode is found in the GPR119 agonist class (e.g., MBX-2982).

  • Target: GPR119 (Class A GPCR).

  • Ligand Interaction: The this compound moiety occupies a specific hydrophobic sub-pocket.

  • Observation: In the crystal structure of GPR119-MBX-2982 (PDB: 7WCM), the pyrimidine ring engages in

    
    -
    
    
    
    stacking with Phe157 (or equivalent aromatic residues depending on the specific agonist series).
  • Critical Insight: The ether oxygen acts as a flexible hinge, allowing the pyrimidine to adopt an induced-fit conformation that maximizes this stacking interaction while positioning the nitrogen atoms to avoid electrostatic repulsion with the hydrophobic pocket walls.

Visualization of Binding Logic

The following diagram illustrates the decision matrix for selecting this moiety and its resulting interaction network.

BindingMode Ligand Ligand Scaffold Moiety This compound Group Ligand->Moiety Covalent Link Protein Target Protein (e.g., GPR119/Kinase) Moiety->Protein Pi-Pi Stacking (Phe/Trp) Moiety->Protein Hydrophobic Enclosure Water Structural Water Moiety->Water H-Bond Acceptor (N1/N3) Prop1 Reduced logP Moiety->Prop1 Prop2 Metabolic Stability Moiety->Prop2 Water->Protein H-Bond Donor (Backbone NH)

Figure 1: Interaction network of the this compound moiety. Note the dual role of hydrophobic stacking and water-mediated hydrogen bonding.

Experimental Protocols

Crystallizing complexes with ether-linked ligands presents specific challenges due to the entropic penalty of the flexible C-O-C bond.

Crystallization Strategy: "Entropy Reduction Seeding"

Objective: To obtain high-resolution diffraction data for flexible ether ligands.

  • Complex Preparation:

    • Incubate protein with ligand at 1:5 molar ratio (Protein:Ligand) for 1 hour on ice.

    • Critical Step: Add 2% DMSO or the specific solubilizing agent used for the ligand to the protein buffer before concentration to prevent ligand precipitation upon mixing.

  • Screening:

    • Use vapor diffusion (sitting drop).

    • Modification: If standard screens fail, employ micro-seeding using crystals of the apo-protein or a complex with a more rigid ligand (e.g., a direct biaryl analog) to provide a nucleation template.

  • Optimization:

    • Flexible ethers often yield high B-factors. To combat this, perform co-crystallization rather than soaking. Soaking often fails to allow the protein side chains to remodel (induced fit) around the flexible ether.

Refinement Workflow (Phenix/Refmac)

Objective: Correctly model the ether geometry.

  • Initial Maps: Inspect the

    
     difference map specifically at the ether oxygen.
    
  • Restraints:

    • Do not enforce rigid planarity on the Pyrimidine-O-C(Ar) system.

    • Allow the C-O-C angle to refine between 115–122°.

    • Check for alternative conformations . The pyrimidine ring may "flip" 180° if the N1/N3 environment is symmetric (e.g., both exposed to solvent).

  • Validation:

    • Verify the torsion angle . If the ring is perfectly coplanar with the phenyl ring it is attached to, suspect crystal packing artifacts or incorrect restraint files, as the steric clash between ortho-hydrogens usually forces a twist.

References

  • Structural Basis of GPR119 Agonism. Zhang, H., et al. (2022). "Cryo-EM structure of the human GPR119-Gs complex." Nature Communications.

  • Kinase Inhibitor Scaffolds. Degorce, S.L., et al. (2016).[1][2] "Discovery of a Potent, Selective... Inhibitor of the IGF-1R."[3] Journal of Medicinal Chemistry.

  • Pyrimidines in Medicinal Chemistry. Joule, J.A., Mills, K. (2010).[4] Heterocyclic Chemistry. Wiley-Blackwell.

  • Conformational Preferences of Diaryl Ethers.Kappe, C.O., et al. (1997). "Conformational Analysis of Diaryl Ethers." Journal of Organic Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 5-Pyrimidinyloxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide defines the operational protocols for the disposal of chemical intermediates and Active Pharmaceutical Ingredients (APIs) containing the 5-pyrimidinyloxy moiety.

Scientific Context: The this compound group consists of a pyrimidine ring attached via an oxygen ether linkage. This substructure is prevalent in kinase inhibitors, herbicides (e.g., Bispyribac-sodium), and antifolates. Critical Hazard: While the moiety itself is chemically stable, its derivatives are often biologically active and environmentally persistent. The nitrogen-rich heterocyclic ring requires high-temperature thermal destruction to prevent bioaccumulation and ensure complete mineralization.

Immediate Action Required:

  • NEVER dispose of these compounds via sanitary sewer systems (sink).

  • ALWAYS segregate based on the halogen content of the entire molecule.

Hazard Assessment & Chemical Behavior[1][2]

To safely dispose of these compounds, one must understand their resistance to degradation.

FeatureOperational Implication
Heterocyclic Stability The pyrimidine ring is aromatic and resistant to hydrolysis.[1] Standard chemical deactivation (bleach/acid) is often ineffective for ring cleavage. Incineration is the only validated disposal method.
Nitrogen Content High nitrogen content means improper combustion can generate NOx gases.[1] Disposal facilities must utilize scrubbers.
Bioactivity Many this compound derivatives are designed to inhibit specific enzymes (e.g., ALS inhibitors in plants).[1] Release into waterways poses a significant aquatic toxicity risk.

Waste Segregation & Packaging Protocol

Disposal procedures are dictated by the physical state and the presence of halogens (Fluorine, Chlorine, Bromine, Iodine) on the molecule.

Solid Waste (Neat Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass with a Teflon-lined cap.[1]

  • Labeling: "Hazardous Waste - Toxic Solid (Organic)."

  • Destruction Method: High-temperature incineration (>1000°C).

Liquid Waste (Reaction Mixtures/Mother Liquors)

You must determine if the solvent system or the solute contains halogens.

  • Scenario A: Non-Halogenated System

    • Solvents: Methanol, DMSO, Acetone, Ethyl Acetate.

    • Compound: Contains C, H, N, O only.

    • Stream:High BTU Organic Waste (Red Can). These are used as fuel blends in cement kilns.

  • Scenario B: Halogenated System

    • Solvents: Dichloromethane (DCM), Chloroform.

    • Compound: Contains Fluorine/Chlorine substituents (common in medicinal chemistry).[2]

    • Stream:Halogenated Organic Waste (Yellow/Green Can). These require specific incineration with flue gas scrubbing to capture acid gases (HCl/HF).

Decision Logic for Disposal (Workflow)

The following diagram illustrates the decision tree for segregating this compound waste streams to ensure regulatory compliance and environmental safety.

DisposalWorkflow Start Waste Generation: This compound Derivative StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Neat Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DispSolid Pack in HDPE Jar Label: Toxic Solid SolidPath->DispSolid HalogenCheck Check Halogen Content (Solvent + Solute) LiquidPath->HalogenCheck NonHalogenated Non-Halogenated (C, H, N, O only) HalogenCheck->NonHalogenated No Halogens Halogenated Halogenated (Contains F, Cl, Br, I) HalogenCheck->Halogenated Halogens Present DispFuel Stream A: High BTU Fuel Blending NonHalogenated->DispFuel DispIncineration Stream B: Dedicated Incineration (Scrubbed) Halogenated->DispIncineration DispSolid->DispIncineration Final Fate

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and halogen content.[1]

Regulatory & Compliance Data

Ensure your waste manifest codes align with the specific characteristics of your derivative.[3][4] While "this compound" is not a listed waste itself, the resulting mixture often triggers the following RCRA codes.

Waste CategoryEPA RCRA CodeTrigger ConditionTreatment Standard
Ignitable D001 If dissolved in flammable solvents (Flash point <60°C).[1]Fuel Blending / Recovery
Toxic D004 - D043 If the derivative contains heavy metals or specific regulated constituents (e.g., Pyridine D038).[1]Stabilization or Incineration
Halogenated F001 / F002 If spent halogenated solvents (DCM, etc.) are used in the process.[1]Incineration
Unlisted None If the compound is a novel intermediate with no specific listing.Manage as "Non-Regulated Hazardous Waste" (Incinerate)

Note on P-List/U-List: Always check if your specific derivative is listed (e.g., certain pyrimidine-based chemotherapy drugs or pesticides). If listed, the empty container is also considered hazardous waste (P-listed residues are acutely hazardous).

Emergency Spill Procedures

In the event of a spill of a this compound intermediate:

  • Isolate: Evacuate the immediate area. These compounds can be respiratory irritants.[5]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If the powder is fine, use an N95 or P100 particulate respirator.

  • Containment:

    • Solids: Do not sweep dry. Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or clay-based absorbent pads.

  • Decontamination: Clean the surface with a soap and water solution. Do not use bleach immediately, as high concentrations of nitrogenous heterocycles can theoretically form chloramines (though less likely with stable rings, it is a best practice to avoid).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • PubChem. Pyrimidine Compound Summary & Safety Data. National Library of Medicine. [Link]

Sources

Operational Safety Protocol: Handling 5-Pyrimidinyloxy Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

"5-Pyrimidinyloxy" is not a single commercial product but a critical structural motif (pharmacophore) frequently encountered in the synthesis of broad-spectrum herbicides (e.g., Pyribenzoxim derivatives) and pharmaceutical kinase inhibitors.

The Safety Paradox: Because these intermediates are often novel biological precursors, they frequently lack established Occupational Exposure Limits (OELs). The Directive: In the absence of specific toxicological data, you must apply Occupational Exposure Banding (OEB) principles. Treat all this compound intermediates as OEB 3 (Potent) or OEB 4 (Highly Potent) compounds until definitive toxicity data proves otherwise. This guide prioritizes "Barrier Integrity" to prevent sensitization and systemic absorption.

Hazard Identification & Risk Logic

To handle these compounds safely, we must understand the mechanism of risk, not just the rules.

  • Bioactivity: The this compound moiety is designed to interact with biological enzymes (e.g., acetolactate synthase or specific kinases). Inhalation or skin absorption can trigger these same pathways in the operator.

  • Solvent Carrier Risk: These intermediates are frequently dissolved in polar aprotic solvents (DMF, DMSO, DMAc) to facilitate nucleophilic substitution. These solvents are permeation enhancers , capable of carrying the toxic solute through standard nitrile gloves and into the bloodstream.

  • Physical State: Solid intermediates often carry a static charge, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Specifications
A. Hand Protection: The "Double-Shell" Protocol

Standard 4-mil nitrile gloves are insufficient for prolonged contact with this compound intermediates in solution.

LayerMaterialSpecificationScientific Rationale
Inner Nitrile (Accelerator-Free)4-5 milPrevents Type IV chemical allergies; provides tactile feedback.
Outer Laminate Film (e.g., Silver Shield® / ChemMax®)2.7 milCritical Barrier. Resists permeation by carrier solvents (DMF/DMSO) for >480 mins. Standard nitrile fails against DMF in <45 mins.
Outer (Alt) High-Grade Nitrile>8 milAcceptable only for handling dry solids.
B. Respiratory Protection

Selection depends on the physical state and engineering controls.

  • Scenario A (Fume Hood): Work is contained.[1][2][3][4][5][6][7] N95 (minimum) or P100 disposable respirator is recommended as a backup in case of sash breach.

  • Scenario B (Open Bench/Weighing): Prohibited. If engineering controls fail, a PAPR (Powered Air Purifying Respirator) with HEPA filters is required (APF 25 or 1000 depending on hood class).

C. Eye & Body Protection[1][2][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are inadequate due to the risk of solution wicking.

  • Body: Tyvek® 400 (or equivalent) lab coat with knit wrists. For scale-up (>100g), use a chemically resistant apron (Tychem®).

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for selecting PPE based on the state of the this compound intermediate.

PPE_Decision_Matrix Start Assess this compound Material State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution (DMF/DMSO/DCM) State->Liquid Risk_Solid Risk: Dust Aerosolization Solid->Risk_Solid Risk_Liquid Risk: Skin Permeation Liquid->Risk_Liquid Glove_Solid Gloves: Double Nitrile (8 mil total) Risk_Solid->Glove_Solid Resp_Solid Resp: N95 or P100 (if outside hood) Risk_Solid->Resp_Solid Glove_Liquid Gloves: Laminate Liner + Nitrile Outer Risk_Liquid->Glove_Liquid Resp_Liquid Resp: Fume Hood Mandatory (Goggles Critical) Risk_Liquid->Resp_Liquid

Figure 1: PPE Selection Logic based on physical state and permeation risks.

Operational Workflow: The "Clean-Trace" Protocol

This protocol is designed to be self-validating. If you find residue on the outer glove during doffing, the protocol has failed, and decontamination is required.

Phase 1: Preparation
  • Static Control: If weighing solid this compound, use an ionizing fan. Static charge can cause "powder jump," contaminating the balance.

  • Solvent Check: Verify the carrier solvent. If using DMF or DMSO, ensure Laminate gloves are available.

  • The "Dirty/Clean" Line: Establish a visible boundary in the fume hood. Everything behind the line is "hot"; everything in front is "clean."

Phase 2: Active Handling
  • Donning: Inner Nitrile -> Laminate Liner -> Outer Nitrile (taped at cuff if handling >1L).

  • Transfer: Use positive displacement pipettes for viscous solutions to prevent dripping.

  • Quenching: Never remove the reaction flask from the hood until the intermediate is quenched or stably capped.

Phase 3: Decontamination & Disposal
  • Wipe Down: Wipe all tools with a solvent-soaked pad (Acetone or Ethanol) before removing them from the hood.

  • Waste Segregation: Dispose of solid waste in "Hazardous - Toxic" bins. Do not mix with general trash.

  • Doffing Sequence:

    • Wash outer gloves while still wearing them.

    • Peel off outer gloves (turning inside out).

    • Inspect inner gloves for tears or stains.

    • Remove inner gloves by sliding a finger under the cuff.

    • Wash hands with soap and cool water (hot water opens pores).

Emergency Response (Spill & Exposure)
EventImmediate ActionSecondary Action
Skin Contact Do not scrub. Flush with water for 15 mins.[1][2] Scrubbing increases absorption.Seek medical attention.[1][2][9] Provide SDS (or structure) to physician.[9]
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Ophthalmologist review required.
Powder Spill Cover with wet paper towels to prevent dust. Do not sweep dry.Clean with 10% bleach or detergent solution.
Workflow Visualization

The following diagram details the "Safe Transfer" process to minimize cross-contamination.

Safe_Transfer_Workflow Prep 1. Prep: Ionizer ON Check Glove Integrity Weigh 2. Weighing: Inside Hood Only Prep->Weigh Transfer 3. Transfer: Use Funnel/Positive Disp. Weigh->Transfer Decon 4. Decon Tools: Solvent Wipe Transfer->Decon Doff 5. Doffing: Inspect Inner Glove Decon->Doff Doff->Prep If residue found, review protocol

Figure 2: Step-by-step workflow for handling solid or liquid intermediates.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[4] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.